Aspochracin
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C23H36N4O4 |
|---|---|
分子量 |
432.6 g/mol |
IUPAC 名称 |
(2E,4E,6E)-N-(3,4,7-trimethyl-2,5,8-trioxo-6-propan-2-yl-1,4,7-triazacyclododec-9-yl)octa-2,4,6-trienamide |
InChI |
InChI=1S/C23H36N4O4/c1-7-8-9-10-11-14-19(28)25-18-13-12-15-24-21(29)17(4)26(5)23(31)20(16(2)3)27(6)22(18)30/h7-11,14,16-18,20H,12-13,15H2,1-6H3,(H,24,29)(H,25,28)/b8-7+,10-9+,14-11+ |
InChI 键 |
JBIZFCHJQXSVKL-WTAPOLBCSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Chemical Architecture of Aspochracin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Aspochracin, a metabolite produced by the fungus Aspergillus ochraceus, is a compound of interest due to its notable insecticidal properties. This technical guide provides a detailed overview of its chemical structure, biological activity, and the methodologies involved in its study.
Chemical Identity and Structure
This compound is a non-proteogenic cyclotripeptide.[1] Its unique structure is composed of three amino acid residues: N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine. A key feature of its architecture is the cyclization, which occurs through the delta (δ) amino group of the L-ornithine residue, rather than the more common alpha (α) amino group.[1] The α-amino group of ornithine is acylated with an octatrienoic acid side chain.[1][2][3] This triene-containing side chain is crucial for its biological activity; its reduction to hexahydrothis compound results in a complete loss of insecticidal effects.[2]
Below is a two-dimensional representation of the chemical structure of this compound, generated using the DOT language.
Physicochemical and Biological Data
The known quantitative data for this compound is summarized in the table below. While its insecticidal properties are established, its broader pharmacological profile remains largely unexplored, and it is reported to be non-toxic to mammalian cell lines.[1]
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₆N₄O₄ | [1] (Implied) |
| Molecular Weight | 444.57 g/mol | [1] (Calculated) |
| Appearance | Pale-yellow powder | [3][4] |
| Solubility | Soluble in ethanol, methanol, DMF, DMSO | [1] |
| Biological Activity | Insecticidal | [2][3][4][5] |
| Insecticidal Metric | Minimal effective concentration of 17 µg/g (by injection) on silkworm and fall webworm larvae, causing paralysis. | [3][4] |
Experimental Protocols
Isolation and Purification of this compound
The original isolation of this compound from the culture filtrate of Aspergillus ochraceus provides a foundational methodology for obtaining this metabolite.[5] A generalized protocol based on common practices for fungal natural products is outlined below.[3][4]
-
Fungal Cultivation : Aspergillus ochraceus is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.
-
Extraction : The culture filtrate or mycelial mass is extracted with an organic solvent, typically ethyl acetate (B1210297) (EtOAc), to partition the metabolites from the aqueous medium.[3][4]
-
Concentration : The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Separation : The crude extract is subjected to column chromatography, commonly using silica (B1680970) gel as the stationary phase.[3][4]
-
Elution : A gradient of solvents (e.g., a hexane-ethyl acetate or chloroform-methanol system) is used to elute fractions with increasing polarity.
-
Fraction Analysis : Fractions are analyzed using techniques like Thin Layer Chromatography (TLC) to identify those containing the target compound.
-
Final Purification : Fractions containing this compound are pooled and may undergo further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to yield the pure compound.
Structure Elucidation
The determination of this compound's complex structure involves a combination of spectroscopic and chemical methods.[3][4][5][6]
-
Mass Spectrometry (MS) : To determine the molecular weight and elemental formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms and identify the individual amino acid residues and the fatty acid side chain.
-
Chemical Degradation : Acid hydrolysis of this compound breaks the peptide bonds, releasing the constituent amino acids, which can then be identified by comparison with authentic standards using chromatographic methods.
-
Chiral Analysis : To determine the stereochemistry (L or D configuration) of the amino acid residues.
Biosynthesis Pathway
This compound is a non-ribosomal peptide, meaning its synthesis is not directed by mRNA templates on ribosomes. Instead, it is assembled by large, multi-domain enzymes known as Non-Ribosomal Peptide Synthetases (NRPS). While the specific gene cluster for this compound biosynthesis has not been fully detailed, the general workflow for NRPS-mediated synthesis provides a logical framework for its formation.
The diagram below illustrates a generalized workflow for the synthesis of a cyclotripeptide like this compound via an NRPS enzyme complex.
This process involves:
-
Initiation : Adenylation (A) domains select specific amino acids (in this case, Ornithine, N-methyl-Valine, and N-methyl-Alanine) and activate them.
-
Elongation : The activated amino acids are loaded onto Peptidyl Carrier Protein (PCP) domains. Condensation (C) domains then catalyze the formation of peptide bonds between the amino acids on adjacent PCP domains, elongating the peptide chain.
-
Termination : Finally, a Thioesterase (TE) domain releases the completed linear peptide. In the case of this compound, this domain catalyzes the intramolecular cyclization via the δ-amino group of ornithine. A separate enzymatic step, likely involving an acyltransferase, attaches the octatrienoic acid side chain to the free α-amino group.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. The Secondary Metabolites and Biosynthetic Diversity From Aspergillus ochraceus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Aspergillus ochraceus: Metabolites, Bioactivities, Biosynthesis, and Biotechnological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Structure of this compound, an insecticidal metabolite of Aspergillus ochraceus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Production of Aspochracin by Aspergillus ochraceus: A Technical Guide for Researchers
An In-depth Examination of Biosynthesis, Fermentation, and Biological Activity for Drug Development Professionals
Introduction
Aspergillus ochraceus, a filamentous fungus found ubiquitously in the environment, is a known producer of a diverse array of secondary metabolites. Among these is aspochracin (B153754), a cyclotripeptide with notable insecticidal properties.[1][2] This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in drug development. The document details its chemical nature, biosynthetic pathway, methods for production and purification, and biological activities, with a focus on quantitative data and detailed experimental protocols.
This compound is a cyclic peptide composed of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine, featuring an octatrienoic acid side chain.[1][3] Its unique structure and biological activity make it a molecule of interest for potential applications in agriculture and pharmacology. This guide aims to consolidate the current knowledge on this compound to facilitate further research and development.
Chemical Structure and Properties
This compound is characterized by its cyclic tripeptide core and a polyunsaturated fatty acid side chain. The precise stereochemistry and connectivity of its constituent amino acids and the octatrienoic acid are crucial for its biological function. The structure has been elucidated using chemical and spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3][4]
Biosynthesis of this compound
The biosynthesis of this compound in Aspergillus ochraceus is believed to follow the canonical pathway for non-ribosomal peptides. This process is orchestrated by a large, multi-domain enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS).[3][5] While the specific biosynthetic gene cluster (BGC) for this compound has not yet been definitively identified in the literature, a putative pathway can be inferred based on the well-characterized biosynthesis of other fungal non-ribosomal peptides.[1][5][6]
The proposed biosynthetic pathway involves the following key steps:
-
Amino Acid Adenylation: The constituent amino acids (L-alanine, L-valine, and L-ornithine) are activated to their adenylated forms by the adenylation (A) domains of the NRPS.
-
Thiolation: The activated amino acids are then transferred to the phosphopantetheinyl arms of the thiolation (T) or peptidyl carrier protein (PCP) domains.
-
N-methylation: The N-methylation of L-alanine and L-valine is catalyzed by embedded methyltransferase (M) domains within the NRPS.
-
Peptide Bond Formation: The condensation (C) domains catalyze the formation of peptide bonds between the tethered amino acids in a sequential manner.
-
Acylation: The octatrienoic acid side chain, likely synthesized via a separate polyketide synthase (PKS) pathway, is attached to the δ-amino group of the ornithine residue.
-
Cyclization and Release: A terminal condensation-like (C) or thioesterase (TE) domain catalyzes the cyclization of the linear tripeptide and its release from the NRPS enzyme.
Regulation of Biosynthesis
The production of this compound, like other fungal secondary metabolites, is likely to be tightly regulated by a complex network of signaling pathways in response to environmental cues such as nutrient availability, pH, and temperature.[7] While specific regulatory mechanisms for this compound are not yet elucidated, general principles of secondary metabolism regulation in Aspergillus suggest the involvement of global regulators and pathway-specific transcription factors.
Experimental Protocols
Detailed, optimized protocols for the production of this compound are not extensively published. However, based on methods for other secondary metabolites from Aspergillus ochraceus and related fungi, the following protocols for fermentation, extraction, and purification can be serve as a starting point for optimization.[8][9][10]
Fermentation
Both solid-state fermentation (SSF) and submerged fermentation (SmF) can be employed for the production of secondary metabolites from Aspergillus ochraceus.[9][10][11]
Solid-State Fermentation (SSF) Protocol:
-
Substrate Preparation: A solid substrate such as rice, wheat bran, or a mixture thereof is autoclaved in a suitable fermentation vessel (e.g., flasks or trays).
-
Inoculation: A spore suspension of Aspergillus ochraceus (typically 10⁶-10⁷ spores/mL) is inoculated onto the sterile substrate.
-
Incubation: The inoculated substrate is incubated at a controlled temperature (e.g., 25-30°C) and humidity for a period of 7-14 days.
-
Harvesting: After the incubation period, the fungal biomass and substrate are harvested for extraction.
Submerged Fermentation (SmF) Protocol:
-
Medium Preparation: A liquid medium, such as Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) broth, is prepared and sterilized in shake flasks.
-
Inoculation: The sterile medium is inoculated with a spore suspension or a pre-culture of Aspergillus ochraceus.
-
Incubation: The flasks are incubated on a rotary shaker (e.g., 150-200 rpm) at 25-30°C for 7-10 days.
-
Harvesting: The culture broth is separated from the mycelium by filtration or centrifugation. The filtrate and/or mycelial extract can then be used for purification.
Extraction and Purification
The following is a general workflow for the extraction and purification of this compound from fungal cultures.
Detailed Extraction and Purification Protocol:
-
Extraction: The harvested fermentation material (solid substrate or liquid culture filtrate) is extracted exhaustively with an organic solvent such as ethyl acetate (B1210297).
-
Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Initial Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate compounds based on polarity.
-
Bioassay-Guided Fractionation: Fractions are collected and screened for insecticidal, antimicrobial, or cytotoxic activity to identify those containing this compound.
-
Further Purification: Bioactive fractions are further purified using size-exclusion chromatography (e.g., Sephadex LH-20) and/or preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) to obtain pure this compound.
-
Characterization: The purity and identity of this compound are confirmed by analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[12][13][14]
Biological Activities and Quantitative Data
This compound is primarily known for its insecticidal activity.[1][2] However, many fungal secondary metabolites exhibit a broad range of biological effects. Further screening of this compound for antimicrobial and cytotoxic activities is warranted.
Table 1: Known and Potential Biological Activities of this compound
| Activity | Target Organism/Cell Line | Quantitative Data | Reference |
| Insecticidal | Silkworm, Fall webworm | Minimal concentration: 17 µg/g | [3] |
| Antimicrobial | Data not available | MIC values to be determined | |
| Cytotoxic | Data not available | IC₅₀ values to be determined |
Table 2: Representative Antimicrobial Activity of Other Aspergillus Metabolites
| Compound | Source Organism | Test Organism | MIC (µg/mL) | Reference |
| Aspergiloxathene A | Aspergillus sp. | S. aureus | 2-16 | [15] |
| H. pylori | 1-4 | [15] | ||
| Asperterphenyllin C | A. candidus | Proteus sp. | 19 | [15] |
| CJ-17,665 | A. ochraceus | S. pyogenes | 12.5 | [3] |
| S. aureus | 12.5 | [3] | ||
| E. faecalis | 25 | [3] |
Table 3: Representative Cytotoxic Activity of Other Aspergillus Metabolites
| Compound | Source Organism | Cell Line | IC₅₀ (µM) | Reference |
| Ochrazepine A | A. ochraceus | U251 (Glioblastoma) | 3.10-11.32 | [16] |
| Aspyrone | A. ochraceus | Various cancer cells | 2.54-9.79 | [16] |
| CJ-17,665 | A. ochraceus | HeLa | IC₉₀ 1.1 µg/mL | [3] |
Conclusion and Future Directions
This compound from Aspergillus ochraceus represents a promising natural product with demonstrated insecticidal activity. This technical guide has summarized the current understanding of its chemistry, biosynthesis, and production. However, significant knowledge gaps remain. Future research should focus on:
-
Identification and characterization of the this compound biosynthetic gene cluster: This will provide a definitive understanding of its biosynthesis and enable genetic engineering approaches for yield improvement and the production of novel analogues.
-
Optimization of fermentation conditions: A systematic optimization of media components and culture parameters is needed to maximize the production of this compound.
-
Comprehensive biological profiling: A thorough evaluation of this compound's antimicrobial and cytotoxic activities against a broad panel of pathogens and cancer cell lines is required to uncover its full therapeutic potential.
By addressing these research questions, the scientific community can further unlock the potential of this compound as a lead compound for the development of new pharmaceuticals or agrochemicals.
References
- 1. The Secondary Metabolites and Biosynthetic Diversity From Aspergillus ochraceus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Diversity and Biological Activities of Fungal Cyclic Peptides, Excluding Cyclodipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aspergillus ochraceus: Metabolites, Bioactivities, Biosynthesis, and Biotechnological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspochalamins A-D and aspochalasin Z produced by the endosymbiotic Fungus Aspergillus niveus LU 9575. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the Aspergillus ochraceoroseus aflatoxin/sterigmatocystin biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Consensus Ochratoxin A Biosynthetic Pathway: Insights from the Genome Sequence of Aspergillus ochraceus and a Comparative Genomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbon Catabolite Repression Gene AoCreA Regulates Morphological Development and Ochratoxin A Biosynthesis Responding to Carbon Sources in Aspergillus ochraceus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Comparative Genomic Analysis of Ochratoxin A Biosynthetic Cluster in Producing Fungi: New Evidence of a Cyclase Gene Involvement [frontiersin.org]
- 9. Ochratoxin Production by the Aspergillus ochraceus Group and Aspergillus alliaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial Potential of Metabolites in Fungal Strains Isolated from a Polluted Stream: Annulohypoxylon stygium WL1B5 Produces Metabolites against Extended-Spectrum Beta-Lactamase-Positive Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conformational analysis of ochratoxin a by NMR spectroscopy and computational molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HPLC, NMR Based Characterization, Antioxidant and Anticancer Activities of Chemical Constituents from Therapeutically Active Fungal Endophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Unraveling the Enigma: A Technical Guide to the Hypothesized Biosynthesis of Aspochracin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspochracin (B153754), a cyclotripeptide mycotoxin produced by the fungus Aspergillus ochraceus, has garnered significant interest due to its potent insecticidal properties.[1] Structurally, it features a cyclic core of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine, acylated at the δ-amino group of ornithine with an (2E,4E,6E)-octa-2,4,6-trienoic acid side chain. While the chemical structure of this compound is well-established, the complete elucidation of its biosynthetic pathway at the genetic and enzymatic level remains an area of active investigation. As of this writing, a dedicated biosynthetic gene cluster (BGC) for this compound has not been definitively characterized in the scientific literature. This guide, therefore, presents a hypothesized biosynthetic pathway for this compound, drawing upon the known principles of nonribosomal peptide and polyketide biosynthesis in fungi, and outlines the experimental methodologies that would be employed for its full elucidation.
Hypothesized this compound Biosynthesis Pathway
Based on the structure of this compound, its biosynthesis is likely orchestrated by a hybrid Nonribosomal Peptide Synthetase-Polyketide Synthase (NRPS-PKS) multienzyme complex. Fungal secondary metabolite biosynthesis genes are typically organized in contiguous gene clusters, which include genes for the core synthase enzymes, tailoring enzymes, transporters, and regulatory proteins.[2][3][4]
1. The Nonribosomal Peptide Synthetase (NRPS) Core
The cyclic tripeptide core of this compound is assembled by an NRPS. NRPSs are large, modular enzymes where each module is responsible for the incorporation of a specific amino acid into the growing peptide chain. A minimal NRPS module consists of three core domains:
-
Adenylation (A) domain: Selects and activates the specific amino acid substrate as an aminoacyl adenylate.
-
Thiolation (T) domain (or Peptidyl Carrier Protein - PCP): Covalently binds the activated amino acid via a 4'-phosphopantetheine (B1211885) (4'-PPt) arm.
-
Condensation (C) domain: Catalyzes the formation of a peptide bond between the aminoacyl-S-T domain of its own module and the peptidyl-S-T domain of the preceding module.
For this compound, the NRPS is predicted to be a three-module enzyme. Additionally, two of the amino acids in this compound are N-methylated, which requires the presence of N-methyltransferase (MT) domains within the respective modules. The biosynthesis likely proceeds as follows:
-
Module 1: Incorporates L-alanine, which is subsequently N-methylated.
-
Module 2: Incorporates L-valine, which is also N-methylated.
-
Module 3: Incorporates L-ornithine.
A terminal Thioesterase (TE) or Cyclization (Cy) domain is responsible for the release and cyclization of the linear tripeptide from the NRPS assembly line.
2. The Polyketide Synthase (PKS) Machinery
The (2E,4E,6E)-octa-2,4,6-trienoic acid side chain is synthesized by a Type I Polyketide Synthase (PKS). Fungal PKSs are large, multifunctional enzymes that iteratively condense simple acyl-CoA precursors (typically acetyl-CoA and malonyl-CoA) to generate a polyketide chain. The degree of reduction of the β-keto groups during each condensation cycle determines the final structure of the polyketide. For the highly unsaturated octatrienoic acid of this compound, a minimally reducing PKS is expected.
3. Hybrid NRPS-PKS Assembly and Tailoring
The polyketide chain is likely transferred from the PKS to the δ-amino group of the ornithine residue while it is still attached to the NRPS. This acylation could be catalyzed by a C domain within the ornithine-incorporating module or by a separate acyltransferase enzyme. Following the acylation and cyclization of the peptide core, further tailoring steps, such as oxidation or reduction, might occur, although the known structure of this compound suggests minimal post-assembly modifications.
Visualizing the Hypothesized Pathway and Experimental Workflows
To illustrate the proposed biosynthetic logic and the experimental strategies for its elucidation, the following diagrams are provided in the DOT language for Graphviz.
Caption: Hypothesized hybrid NRPS-PKS pathway for this compound biosynthesis.
Caption: General experimental workflow for the elucidation of a fungal secondary metabolite biosynthetic gene cluster.
Experimental Protocols for Pathway Elucidation
The definitive characterization of the this compound biosynthetic pathway would involve a combination of genomic, genetic, and biochemical approaches. Below are detailed methodologies for key experiments.
1. Identification of the this compound Biosynthetic Gene Cluster
-
Objective: To identify the putative this compound BGC in the genome of A. ochraceus.
-
Methodology:
-
Genome Sequencing: High-quality genomic DNA is extracted from a pure culture of A. ochraceus. The genome is then sequenced using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies to obtain a well-assembled genome.
-
Bioinformatic Analysis: The assembled genome is analyzed using specialized software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and SMURF (Secondary Metabolite Unique Regions Finder). These tools predict the locations of BGCs based on the presence of key synthase genes (NRPS and PKS) and other characteristic biosynthetic genes. The predicted BGCs are then manually inspected for a cluster containing a three-module NRPS (with two MT domains) and a minimally reducing PKS, consistent with the structure of this compound.
-
2. Functional Characterization of the BGC
-
Objective: To confirm the identified BGC is responsible for this compound biosynthesis.
-
Methodologies:
-
Gene Knockout:
-
A knockout cassette containing a selectable marker (e.g., hygromycin resistance) flanked by homologous regions of the target NRPS or PKS gene is constructed using PCR.
-
Protoplasts of A. ochraceus are generated by enzymatic digestion of the fungal cell wall.
-
The knockout cassette is introduced into the protoplasts via polyethylene (B3416737) glycol (PEG)-mediated transformation.
-
Transformants are selected on a medium containing the appropriate antibiotic.
-
Successful homologous recombination and gene replacement are confirmed by PCR and Southern blotting.
-
The knockout mutants are cultured, and the culture extracts are analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the absence of this compound production compared to the wild-type strain.
-
-
Heterologous Expression:
-
The entire putative this compound BGC is cloned from A. ochraceus genomic DNA into an expression vector. This can be achieved through techniques like Gibson assembly or yeast-based homologous recombination.
-
The expression vector is transformed into a well-characterized heterologous host, such as Aspergillus nidulans or Aspergillus oryzae, which does not produce this compound.
-
The transformed host is cultured under conditions that induce the expression of the heterologous genes.
-
The culture extract is analyzed by HPLC-MS to detect the production of this compound.
-
-
3. Biochemical Characterization of Key Enzymes
-
Objective: To determine the substrate specificity and catalytic activity of the NRPS and PKS enzymes.
-
Methodology:
-
Recombinant Protein Expression and Purification: The genes encoding the NRPS A-domains and the PKS are cloned into an expression vector suitable for a host like E. coli or Saccharomyces cerevisiae. The proteins are then expressed, often as fusions with affinity tags (e.g., His-tag), and purified using affinity chromatography.
-
In vitro Enzyme Assays:
-
NRPS Adenylation Domain Specificity: The substrate specificity of the purified A-domains is determined using the ATP-PPi exchange assay. The assay measures the amino acid-dependent formation of radiolabeled ATP from ³²P-labeled pyrophosphate.
-
PKS Activity: The activity of the purified PKS can be assessed by providing the necessary substrates (acetyl-CoA, malonyl-CoA, and NADPH) and analyzing the products by HPLC-MS.
-
-
Quantitative Data Presentation
As the this compound biosynthetic gene cluster has not yet been fully elucidated, no specific quantitative data is available in the literature. However, upon successful characterization, the following data would be crucial and should be presented in a structured tabular format for clarity and comparison.
Table 1: Putative Genes in the this compound Biosynthetic Gene Cluster and their Predicted Functions.
| Gene ID | Proposed Name | Predicted Function | Homology (Best Hit) |
|---|---|---|---|
| (e.g., Ao01g01234) | aspA | Nonribosomal Peptide Synthetase | (e.g., NRPS from A. flavus) |
| (e.g., Ao01g01235) | aspB | Polyketide Synthase | (e.g., PKS from A. terreus) |
| ... | ... | ... | ... |
Table 2: Substrate Specificity of this compound NRPS Adenylation Domains.
| A-Domain | Proposed Substrate | Relative Activity (%) |
|---|---|---|
| AspA_A1 | L-Alanine | 100 |
| AspA_A1 | L-Valine | < 5 |
| AspA_A2 | L-Valine | 100 |
| AspA_A2 | L-Leucine | 10 |
| AspA_A3 | L-Ornithine | 100 |
Table 3: this compound Production in Wild-Type and Mutant A. ochraceus Strains.
| Strain | Relevant Genotype | This compound Titer (mg/L) |
|---|---|---|
| Wild-Type | aspA+, aspB+ | (e.g., 50.2 ± 4.5) |
| ΔaspA | ΔaspA, aspB+ | Not Detected |
| ΔaspB | aspA+, ΔaspB | Not Detected |
Conclusion and Future Perspectives
The elucidation of the this compound biosynthetic pathway holds significant potential for both fundamental and applied research. Understanding the enzymatic machinery will not only provide insights into the biosynthesis of complex natural products but also open avenues for the bioengineering of novel this compound analogs with improved insecticidal activity or altered target specificity. The application of the experimental strategies outlined in this guide will be instrumental in unraveling the genetic and biochemical intricacies of this compound biosynthesis, paving the way for its potential use in the development of new biopesticides. The lack of a fully characterized BGC highlights a significant knowledge gap and a compelling opportunity for researchers in the field of fungal secondary metabolism.
References
- 1. Aspergillus ochraceus: Metabolites, Bioactivities, Biosynthesis, and Biotechnological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drivers of genetic diversity in secondary metabolic gene clusters within a fungal species | PLOS Biology [journals.plos.org]
- 3. A Consensus Ochratoxin A Biosynthetic Pathway: Insights from the Genome Sequence of Aspergillus ochraceus and a Comparative Genomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of the Asperthecin Gene Cluster of Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Mechanistic Insights into Aspochracin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspochracin (B153754) is a cyclic tripeptide natural product first isolated from the fungus Aspergillus ochraceus.[1][2] It is composed of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine residues, along with an octatrienoic acid side chain.[1] this compound has garnered interest due to its notable insecticidal activity, demonstrating toxicity against the larvae of the silkworm and fall webworm.[1] This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, details generalized experimental protocols for its analysis, and explores its hypothetical biosynthetic pathway and potential mode of action.
Spectroscopic Data for this compound
Consequently, this guide presents the known structural information in a tabular format and provides templates for the expected NMR and MS data based on the constituent amino acids and the fatty acid side chain. This serves as a reference for researchers who may isolate this compound and wish to confirm its identity.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HR-MS) is a critical tool for determining the elemental composition of a natural product. For this compound, the expected monoisotopic mass can be calculated based on its molecular formula.
| Parameter | Value | Description |
| Molecular Formula | C₂₅H₄₀N₄O₄ | The elemental composition of this compound. |
| Monoisotopic Mass | 476.3002 g/mol | The exact mass of the most abundant isotope of this compound. |
| Expected [M+H]⁺ | 477.3075 m/z | The expected mass-to-charge ratio for the protonated molecule in positive ion mode ESI-MS. |
| Expected [M+Na]⁺ | 499.2895 m/z | The expected mass-to-charge ratio for the sodium adduct in positive ion mode ESI-MS. |
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
NMR spectroscopy is indispensable for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each carbon and proton. The following tables provide a template for the expected ¹H and ¹³C NMR chemical shifts for the core amino acid residues and the octatrienoic acid side chain of this compound. The exact chemical shifts will be dependent on the solvent used and the specific conformation of the molecule in solution.
¹H NMR Data (Predicted)
| Residue | Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| N-Methyl-L-alanine | α-H | 3.5 - 4.5 | q | ~7 |
| β-H₃ | 1.2 - 1.5 | d | ~7 | |
| N-CH₃ | 2.5 - 3.0 | s | - | |
| N-Methyl-L-valine | α-H | 3.5 - 4.5 | d | ~4-8 |
| β-H | 2.0 - 2.5 | m | - | |
| γ-H₆ | 0.8 - 1.2 | d | ~7 | |
| N-CH₃ | 2.5 - 3.0 | s | - | |
| L-Ornithine | α-H | 3.5 - 4.5 | t | ~6-8 |
| β-H₂ | 1.5 - 2.0 | m | - | |
| γ-H₂ | 1.5 - 2.0 | m | - | |
| δ-H₂ | 2.8 - 3.2 | t | ~7 | |
| Octatrienoic acid | Olefinic Hs | 5.0 - 7.5 | m | - |
| Allylic/Alkyl Hs | 1.5 - 2.5 | m | - |
Table 2: Predicted ¹H NMR Spectroscopic Data for this compound.
¹³C NMR Data (Predicted)
| Residue | Carbon | Expected Chemical Shift (ppm) |
| N-Methyl-L-alanine | C=O | 170 - 175 |
| Cα | 50 - 60 | |
| Cβ | 15 - 20 | |
| N-CH₃ | 30 - 35 | |
| N-Methyl-L-valine | C=O | 170 - 175 |
| Cα | 60 - 70 | |
| Cβ | 30 - 35 | |
| Cγ | 18 - 22 | |
| N-CH₃ | 30 - 35 | |
| L-Ornithine | C=O | 170 - 175 |
| Cα | 50 - 60 | |
| Cβ | 25 - 30 | |
| Cγ | 20 - 25 | |
| Cδ | 38 - 42 | |
| Octatrienoic acid | C=O | 165 - 175 |
| Olefinic Cs | 110 - 150 | |
| Alkyl Cs | 20 - 40 |
Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available in the literature. However, the following sections provide generalized, yet detailed, methodologies for the analysis of fungal secondary metabolites like this compound using modern spectroscopic techniques.
Sample Preparation for NMR Spectroscopy
-
Isolation and Purification: this compound is typically isolated from the culture broth of Aspergillus ochraceus by solvent extraction (e.g., with ethyl acetate) followed by chromatographic techniques such as silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC).[1]
-
Sample Preparation:
-
Weigh approximately 1-5 mg of purified this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.
-
Ensure the final volume is approximately 0.5-0.6 mL.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent, to calibrate the chemical shift scale to 0.00 ppm.
-
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters include a 45° pulse angle, a spectral width of 200-240 ppm, and a longer acquisition time and/or a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting different spin systems and establishing the overall molecular structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the stereochemistry and conformation of the cyclic peptide.
-
Mass Spectrometry (MS) Analysis
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS) is ideal.
-
Sample Preparation:
-
Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
-
Data Acquisition:
-
Ionization: Electrospray ionization (ESI) is a common technique for analyzing peptides and other polar molecules. Both positive and negative ion modes should be tested.
-
Analysis:
-
Acquire a full scan mass spectrum to determine the molecular weight and identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.).
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation. The resulting fragmentation pattern provides valuable structural information, such as the sequence of amino acids in the peptide.
-
-
Biosynthetic Pathway of this compound
The biosynthesis of this compound, like other cyclic peptides in fungi, is proposed to be carried out by a non-ribosomal peptide synthetase (NRPS).[5] NRPSs are large, multi-domain enzymes that act as an assembly line to incorporate and modify amino acid building blocks. While the specific gene cluster for this compound biosynthesis has not been identified, a hypothetical pathway can be proposed based on the general mechanism of NRPSs.
Figure 1: Hypothetical biosynthetic pathway of this compound via a non-ribosomal peptide synthetase (NRPS).
The proposed pathway involves the following key steps:
-
Activation: The three constituent amino acids (L-alanine, L-valine, and L-ornithine) are activated as adenylates by specific adenylation (A) domains.
-
Thiolation: The activated amino acids are then transferred to the phosphopantetheinyl arms of the thiolation (T) domains.
-
N-Methylation: N-methyltransferase (MT) domains catalyze the methylation of the amino groups of alanine (B10760859) and valine, using S-adenosyl methionine (SAM) as the methyl donor.
-
Peptide Bond Formation: Condensation (C) domains catalyze the formation of peptide bonds between the growing peptide chain.
-
Acylation: The δ-amino group of the ornithine residue is acylated with the octatrienoic acid side chain, likely from an activated octatrienoyl-CoA precursor.
-
Cyclization and Release: A terminal thioesterase (TE) domain catalyzes the cyclization of the linear tripeptide and releases the final this compound molecule.
Potential Mode of Action
The insecticidal activity of this compound suggests that it targets a crucial physiological process in insects. While the specific molecular target of this compound has not been elucidated, the mode of action of other insecticidal fungal cyclic peptides can provide clues. For instance, some cyclic peptides are known to disrupt cell membranes or interfere with ion channels in nerve and muscle cells.
Figure 2: A plausible mode of action for this compound's insecticidal activity.
A potential mechanism involves this compound interacting with ion channels or receptors in the insect's neuronal or muscular cell membranes. This interaction could lead to an uncontrolled influx or efflux of ions, causing membrane depolarization, which in turn leads to paralysis and eventual death of the insect. The long, unsaturated fatty acid side chain of this compound may facilitate its insertion into the lipid bilayer of the cell membrane, bringing the cyclic peptide core into proximity with its molecular target.
Conclusion
This compound remains a molecule of interest due to its unique structure and biological activity. While the original detailed spectroscopic data from its discovery in 1969 are not readily accessible, this technical guide provides a framework for its characterization based on modern spectroscopic techniques. The proposed biosynthetic pathway via an NRPS and the potential mode of action involving disruption of ion homeostasis in insects offer avenues for future research. Further investigation, including the re-isolation and complete spectroscopic characterization of this compound, as well as genomic and transcriptomic studies of Aspergillus ochraceus, will be crucial to fully understand the biosynthesis and mechanism of this intriguing natural product. Such studies could pave the way for the development of new bio-insecticides or serve as a basis for the design of novel agrochemicals.
References
- 1. mdpi.com [mdpi.com]
- 2. Structural Diversity and Biological Activities of Fungal Cyclic Peptides, Excluding Cyclodipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of this compound, an insecticidal metabolite of Aspergillus ochraceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (PDF) this compound, a New Insecticidal Metabolite [research.amanote.com]
- 5. The Secondary Metabolites and Biosynthetic Diversity From Aspergillus ochraceus - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Insights into the Mechanism of Action of Aspochracin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspochracin (B153754), a cyclotripeptide metabolite isolated from the fungus Aspergillus ochraceus, has demonstrated notable insecticidal, antimicrobial, and cytotoxic properties. Preliminary investigations into its mechanism of action, particularly concerning its insecticidal effects, have revealed critical structural determinants and physiological outcomes. This technical guide synthesizes the current understanding of this compound's mode of action, presenting available quantitative data, outlining implied experimental approaches, and visualizing the key structure-activity relationship. While the precise molecular targets and signaling pathways remain to be fully elucidated, this document provides a foundational summary for researchers in drug discovery and development.
Introduction
This compound is a non-ribosomal peptide characterized by a cyclic structure comprising N-methyl L-valine, N-methyl L-alanine, and L-ornithine, to which an octatrienoic acid side chain is attached.[1][2][3] Its bioactivity, especially its potent insecticidal action, has prompted preliminary studies to understand its molecular basis. A key finding from early research is the indispensable role of the unsaturated fatty acid side chain in its insecticidal efficacy.
Bioactivity and Physiological Effects
The most pronounced biological effect of this compound is its insecticidal activity, which manifests as paralysis in susceptible insect larvae.[3]
Quantitative Data on Insecticidal Activity
The insecticidal potency of this compound has been quantified in studies using silkworm (Bombyx mori) and fall webworm (Hyphantria cunea) larvae. The available data is summarized in the table below.
| Parameter | Value | Insect Species | Method of Administration | Observed Effect | Reference |
| Minimal Effective Concentration | 17 µg/g | Silkworm, Fall Webworm | Injection | Paralysis | [3] |
| Contact Toxicity | Effective | Silkworm (first instar larvae and eggs) | Dipping | Toxic | [2][3] |
Structure-Activity Relationship
A pivotal aspect of this compound's mechanism of action is the critical role of its octatrienoic acid side chain.[2][3] This has been demonstrated through comparative studies with its hydrogenated derivative, hexahydrothis compound.
Experimental Protocol: Comparative Bioassay of this compound and Hexahydrothis compound
While specific detailed protocols from the original studies are not fully available, a generalized methodology for such a comparative bioassay can be inferred:
-
Compound Preparation:
-
Isolation and purification of this compound from Aspergillus ochraceus cultures.
-
Chemical hydrogenation of a sample of this compound to produce hexahydrothis compound, where the double bonds in the octatrienoic acid side chain are saturated.
-
Preparation of serial dilutions of both this compound and hexahydrothis compound in a suitable solvent.
-
-
Insect Bioassay (e.g., Injection Method):
-
Rearing of test insects (e.g., silkworm larvae) to a specific instar under controlled conditions.
-
Injection of precise volumes of the different concentrations of this compound and hexahydrothis compound into the hemocoel of the larvae. A control group injected with the solvent alone is also maintained.
-
Observation of the larvae over a defined period for physiological and behavioral changes, specifically noting the onset and extent of paralysis.
-
Determination of the minimal effective concentration for each compound that induces a defined endpoint (e.g., paralysis in 50% of the tested population).
-
-
Data Analysis:
-
Comparison of the bioactivity of this compound and hexahydrothis compound to determine the impact of the saturation of the side chain.
-
Logical Relationship: Importance of the Triene Side Chain
Postulated Mechanism of Action and Future Directions
The induction of paralysis suggests that this compound may act as a neurotoxin, potentially targeting the neuromuscular junction in insects.[3] The lipophilic nature of the octatrienoic acid side chain could be crucial for crossing biological membranes to reach its molecular target.
However, the specific receptor, ion channel, or enzyme that this compound interacts with is currently unknown. The lack of detailed mechanistic studies represents a significant knowledge gap. Future research should focus on:
-
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the molecular target(s) of this compound in insects.
-
Electrophysiological Studies: Investigating the effects of this compound on neuronal and muscular electrical activity to pinpoint its impact on nerve signal transmission and muscle function.
-
Signaling Pathway Analysis: Employing transcriptomic and proteomic approaches to determine if this compound modulates specific signaling pathways within insect cells.
The following diagram illustrates a hypothetical workflow for future investigations into this compound's mechanism of action.
Conclusion
The preliminary studies on this compound have successfully identified it as a potent insecticidal agent and have highlighted the critical importance of its unsaturated side chain for this activity. The observed paralytic effect in insects strongly suggests a neurotoxic mechanism of action. However, the current body of research lacks the depth required to pinpoint the specific molecular interactions and signaling pathways involved. The information presented in this guide serves as a summary of the foundational knowledge and a call to action for further, more detailed investigations to fully unravel the mode of action of this intriguing natural product. Such studies will be invaluable for its potential development as a novel insecticide or as a pharmacological tool.
References
In Silico Prediction of Aspochracin Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspochracin, a cyclotripeptide metabolite isolated from Aspergillus ochraceus, has demonstrated notable insecticidal activity.[1] However, its molecular targets and mechanism of action remain largely unelucidated. A comprehensive understanding of its biological interacting partners is crucial for its potential development as a biopesticide or a pharmacological tool. This technical guide outlines a hypothetical in silico workflow to predict the protein targets of this compound, followed by proposed experimental protocols for validation. The methodologies described herein are based on established computational and experimental strategies for the target identification of natural products.[2][3][4][5]
Introduction to this compound
This compound is a natural product with a unique cyclic peptide structure.[1][6] Its reported insecticidal properties suggest that it may interact with protein targets that are essential for insect physiology and development. Identifying these targets is a key step in understanding its mode of action and for potential lead optimization. Reverse pharmacology and in silico target prediction methods offer an efficient approach to generate hypotheses about the molecular targets of natural products like this compound, guiding subsequent experimental validation.[7][8][9][10][11]
Hypothetical In Silico Target Prediction Workflow
The following section details a plausible in silico workflow for identifying potential protein targets of this compound. This workflow integrates multiple computational tools to enhance the predictive accuracy.[2][3][4][5]
Ligand Preparation
The 3D structure of this compound is the starting point for all in silico predictions. A high-quality 3D conformer of this compound would be generated and energy-minimized using computational chemistry software.
Reverse Docking and Virtual Screening
Reverse docking is a computational technique used to identify potential binding proteins for a small molecule with a known biological activity.[12] In this hypothetical study, the 3D structure of this compound would be screened against a library of protein structures, for instance, from the Protein Data Bank (PDB), focusing on proteins from common model insect species.
Pharmacophore-Based Screening
A pharmacophore model represents the essential 3D arrangement of functional groups of a molecule that are responsible for its biological activity. A pharmacophore model for this compound would be generated and used to screen 3D protein structure databases to find proteins with binding sites that are complementary to the pharmacophore.
Target Prioritization
The putative targets identified from both reverse docking and pharmacophore screening would be consolidated. A scoring function would be used to rank the potential targets based on docking scores, pharmacophore fit, and biological relevance to insecticidal activity.
The following diagram illustrates the described in silico workflow:
Hypothetical Predicted Targets and Data
Based on the in silico workflow, let's hypothesize that two high-ranking potential targets for this compound were identified: Acetylcholinesterase (AChE) and Juvenile Hormone Epoxide Hydrolase (JHEH) . Both are crucial enzymes in insect physiology, making them plausible targets for an insecticidal compound.
To illustrate the type of data that would be generated, the following tables summarize hypothetical quantitative results from subsequent validation assays.
Table 1: Hypothetical Binding Affinities of this compound for Predicted Targets
| Target Protein | Method | Binding Affinity (Kd) |
| Acetylcholinesterase (AChE) | Surface Plasmon Resonance | 2.5 µM |
| Juvenile Hormone Epoxide Hydrolase (JHEH) | Isothermal Titration Calorimetry | 7.8 µM |
| Bovine Serum Albumin (Negative Control) | Surface Plasmon Resonance | > 100 µM |
Table 2: Hypothetical In Vitro Enzyme Inhibition by this compound
| Target Enzyme | IC50 |
| Acetylcholinesterase (AChE) | 5.2 µM |
| Juvenile Hormone Epoxide Hydrolase (JHEH) | 15.6 µM |
Proposed Experimental Validation Protocols
The computational predictions must be validated through wet-lab experiments.[13][14][15][16] The following are detailed protocols for the experimental validation of the hypothetical targets.
Affinity Chromatography for Target Pull-Down
This method aims to isolate this compound-binding proteins from an insect cell lysate.[17][18][19][20]
Protocol:
-
Immobilization of this compound:
-
Synthesize a derivative of this compound with a linker arm terminating in an amine group.
-
Covalently couple the this compound derivative to NHS-activated sepharose beads according to the manufacturer's protocol.
-
Prepare control beads with no coupled ligand.
-
-
Preparation of Insect Cell Lysate:
-
Culture insect cells (e.g., Sf9) and harvest by centrifugation.
-
Lyse the cells in a suitable buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Chromatography:
-
Pack the this compound-coupled beads and control beads into separate columns.
-
Equilibrate the columns with lysis buffer.
-
Load the insect cell lysate onto both columns and allow it to flow through by gravity.
-
Wash the columns extensively with wash buffer (lysis buffer with increased salt concentration) to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using an elution buffer (e.g., containing a high concentration of a competitive ligand or by changing the pH).
-
-
Protein Identification:
-
Analyze the eluates from both columns by SDS-PAGE.
-
Excise protein bands that are present in the eluate from the this compound column but not the control column.
-
Identify the proteins by mass spectrometry (e.g., LC-MS/MS).
-
The workflow for affinity chromatography is depicted below:
Enzymatic Assays for Functional Validation
Enzymatic assays are crucial to confirm if this compound modulates the activity of the predicted enzyme targets.[21][22][23][24]
Protocol for Acetylcholinesterase (AChE) Inhibition Assay:
-
Reagents and Buffers:
-
Purified recombinant insect AChE.
-
Acetylthiocholine (substrate).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate (B84403) buffer (pH 7.4).
-
This compound stock solution in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB, and varying concentrations of this compound.
-
Add the AChE enzyme to each well and incubate for a specified time.
-
Initiate the reaction by adding the substrate, acetylthiocholine.
-
Monitor the increase in absorbance at 412 nm over time using a plate reader. The rate of absorbance increase is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each this compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Hypothetical Signaling Pathway Involvement
Based on the hypothetical targets, we can propose a signaling pathway that this compound might disrupt. For example, inhibition of AChE would lead to an accumulation of acetylcholine (B1216132) at the synapse, causing overstimulation of nerve impulses and ultimately paralysis and death in insects.
The following diagram illustrates this hypothetical mechanism of action:
Conclusion
This technical guide has presented a hypothetical yet scientifically grounded framework for the in silico prediction and experimental validation of this compound's biological targets. By combining computational approaches with established experimental techniques, it is possible to efficiently identify and characterize the molecular targets of novel natural products. This integrated approach is invaluable for accelerating drug discovery and the development of new bioactive compounds for various applications.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure of this compound, an insecticidal metabolite of Aspergillus ochraceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural products drug discovery: accelerating the clinical candidate development using reverse pharmacology approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijnrd.org [ijnrd.org]
- 9. researchgate.net [researchgate.net]
- 10. thescipub.com [thescipub.com]
- 11. Reverse Pharmacology Applicable for Botanical Drug Development – Inspiration from the Legacy of Traditional Wisdom - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Methods of experimental validation of potential target proteins for creation of new drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Experimental validation of predicted subcellular localizations of human proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. conductscience.com [conductscience.com]
- 18. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 19. cube-biotech.com [cube-biotech.com]
- 20. Affinity chromatography - Wikipedia [en.wikipedia.org]
- 21. bellbrooklabs.com [bellbrooklabs.com]
- 22. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Aspochracin: Detailed Protocols for Extraction and Purification from Aspergillus ochraceus
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the extraction and purification of aspochracin (B153754), a cyclotripeptide metabolite produced by the fungus Aspergillus ochraceus. This compound has garnered interest for its notable insecticidal properties. The following application notes and protocols are designed to furnish researchers with a detailed methodology for obtaining purified this compound for further study and development.
Introduction
This compound is a non-ribosomal peptide composed of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine, featuring an octatrienoic acid side chain.[1] It was first isolated from the culture filtrate of Aspergillus ochraceus. This document outlines the key steps for this compound production, from fungal fermentation to the final purification stages.
Experimental Protocols
Fungal Strain and Culture Conditions
The primary source of this compound is the fungus Aspergillus ochraceus. For optimal production, specific culture conditions are required.
Protocol 1: Fermentation of Aspergillus ochraceus
-
Medium Preparation: Prepare a modified Czapek-Dox medium supplemented with yeast extract. The composition per liter of distilled water is as follows:
-
Sucrose: 30 g
-
Sodium Nitrate: 3 g
-
Dipotassium Phosphate: 1 g
-
Magnesium Sulfate: 0.5 g
-
Potassium Chloride: 0.5 g
-
Ferrous Sulfate: 0.01 g
-
Yeast Extract: 10 g
-
-
Sterilization: Autoclave the medium at 121°C for 15 minutes.
-
Inoculation: Inoculate the sterilized medium with a spore suspension of Aspergillus ochraceus.
-
Incubation: Incubate the culture in a shaker incubator at 28°C with agitation (e.g., 150 rpm) for 7-10 days to allow for fungal growth and metabolite production.
Extraction of this compound
Following the fermentation period, this compound is extracted from the culture filtrate.
Protocol 2: Solvent Extraction of this compound
-
Separation of Mycelia: Separate the fungal mycelia from the culture broth by filtration through cheesecloth or by centrifugation.
-
Solvent Extraction: Extract the culture filtrate three times with an equal volume of ethyl acetate (B1210297) in a separatory funnel.
-
Pooling and Concentration: Pool the ethyl acetate fractions and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
Purification of this compound
The crude extract contains this compound along with other metabolites and impurities. A multi-step purification process is employed to isolate the target compound.
Protocol 3: Silicic Acid Column Chromatography
-
Column Preparation: Prepare a chromatography column packed with silicic acid as the stationary phase, equilibrated with a non-polar solvent such as benzene (B151609) or a hexane-ethyl acetate mixture.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the equilibration solvent and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a stepwise gradient of ethyl acetate in benzene or hexane.
-
Start with 100% benzene/hexane.
-
Gradually increase the concentration of ethyl acetate (e.g., 5%, 10%, 20%, 50%, 100%).
-
-
Fraction Collection: Collect fractions of the eluate and monitor the presence of this compound using thin-layer chromatography (TLC).
-
Pooling of Fractions: Pool the fractions containing this compound.
Protocol 4: Crystallization of this compound
-
Concentration: Concentrate the pooled fractions containing this compound under reduced pressure.
-
Crystallization: Dissolve the concentrated residue in a minimal amount of a suitable solvent, such as hot ethyl acetate.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling at 4°C to promote crystallization.
-
Isolation of Crystals: Collect the formed crystals by filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to obtain pure this compound.
Data Presentation
While specific quantitative data for this compound purification is not extensively reported in the literature, the following table provides a hypothetical representation based on typical secondary metabolite purification processes. This table should be populated with experimental data obtained during the execution of the protocols.
| Purification Step | Total Weight (mg) | This compound Concentration (mg/g) | Purity (%) | Recovery (%) |
| Crude Extract | 1000 | 50 | 5 | 100 |
| Silicic Acid Chromatography | 100 | 450 | 45 | 90 |
| Crystallization | 40 | 980 | 98 | 80 |
Visualizations
Diagram 1: Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound Extraction and Purification.
References
Application Note: Quantification of Aspochracin Using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of aspochracin (B153754), a cyclotripeptide mycotoxin produced by various species of the fungus Aspergillus, including Aspergillus ochraceus.[1][2][3] this compound has demonstrated insecticidal, antimicrobial, and cytotoxic activities, making its accurate quantification crucial for research and developmental applications in agriculture and pharmacology.[1][2] The described method utilizes a reverse-phase C18 column with UV detection, providing a reliable and reproducible approach for the determination of this compound in fungal extracts and other relevant matrices.
Introduction
Experimental
Materials and Reagents
-
This compound standard (purity ≥95%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Aspergillus ochraceus culture or sample extract containing this compound
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
Chromatographic Conditions
A reverse-phase HPLC method is proposed for the separation and quantification of this compound.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min: 30% B5-20 min: 30% to 90% B20-25 min: 90% B25-26 min: 90% to 30% B26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
| Injection Volume | 20 µL |
Note: These conditions are a starting point and may require optimization based on the specific HPLC system and column used.
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions: 70% A, 30% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Fungal Culture)
-
Extraction: Lyophilize the fungal mycelium or broth. Extract a known amount of the lyophilized material with a suitable solvent such as ethyl acetate (B1210297) or methanol.[1][2] Use an extraction ratio of 1:10 (sample:solvent, w/v).
-
Sonication: Sonicate the mixture for 30 minutes to ensure complete extraction.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet the solid debris.
-
Evaporation: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation (Hypothetical Data)
The proposed HPLC method should be validated for linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ). The following table presents hypothetical but expected quantitative data for a validated method.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Retention Time (RT) | Approximately 15.2 min |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
| LOD | 0.3 µg/mL |
| LOQ | 1.0 µg/mL |
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound by HPLC.
Signaling Pathway (Illustrative)
While this compound's precise signaling pathway for its bioactivities is a subject of ongoing research, a generalized diagram can illustrate its interaction with a target cell.
Caption: Generalized signaling pathway of this compound's interaction with a target cell.
Conclusion
The proposed HPLC method provides a framework for the reliable quantification of this compound. The method is based on established chromatographic principles for the analysis of fungal secondary metabolites and offers good sensitivity and specificity. Further optimization and validation of this method with specific sample matrices will ensure its suitability for various research and quality control applications.
References
Application Note and Protocol: Aspochracin Cytotoxicity Testing on Insect Cell Lines
Introduction
Aspochracin, a cyclotripeptide mycotoxin produced by fungi of the genus Aspergillus, notably Aspergillus ochraceus, has demonstrated insecticidal properties.[1][2][3] It is composed of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine, with an octatrienoic acid side chain that is crucial for its biological activity.[3][4] Understanding the cytotoxic effects of this compound on insect cells is vital for its potential development as a bio-insecticide. This document provides a detailed protocol for assessing the cytotoxicity of this compound on common insect cell lines, such as Spodoptera frugiperda (Sf9) cells, using a colorimetric MTT assay. Furthermore, it outlines methods to investigate apoptosis as a potential mechanism of cytotoxic action.
Materials and Methods
Cell Lines and Culture Conditions
-
Cell Line: Spodoptera frugiperda Sf9 cells.
-
Culture Medium: Grace's Insect Medium, supplemented with 10% Fetal Bovine Serum (FBS), 10 U/mL penicillin, and 10 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in T-75 flasks at 27°C in a non-humidified, ambient air incubator.
Reagents and Equipment
-
This compound (source to be specified by the researcher)
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
Grace's Insect Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (0.25%)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
T-75 cell culture flasks
-
Hemocytometer or automated cell counter
-
Microplate reader (absorbance at 570 nm)
-
Inverted microscope
-
Standard cell culture equipment (e.g., biosafety cabinet, incubator, centrifuge)
Experimental Protocols
Cell Culture and Maintenance
-
Maintain Sf9 cells in T-75 flasks with Grace's Insect Medium supplemented with 10% FBS and antibiotics.
-
Subculture cells every 2-3 days when they reach 80-90% confluency.
-
To subculture, gently dislodge adherent cells by tapping the flask. For strongly adherent cells, use a cell scraper or a brief treatment with Trypsin-EDTA.
-
Centrifuge the cell suspension at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Seed new T-75 flasks at a density of 2 x 10^5 cells/mL.
This compound Stock Solution Preparation
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
MTT Cytotoxicity Assay
-
Cell Seeding:
-
Harvest Sf9 cells in the logarithmic growth phase.
-
Perform a cell count using a hemocytometer and assess viability via Trypan Blue exclusion (should be >95%).
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5 x 10^4 cells/well.
-
Incubate the plate at 27°C for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in culture medium to achieve final concentrations ranging from (for example) 0.1 to 100 µg/mL. The final DMSO concentration should not exceed 0.5% (v/v) in all wells.
-
Include a vehicle control (medium with 0.5% DMSO) and a negative control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control solutions.
-
Incubate the plate at 27°C for 24 and 48 hours.
-
-
MTT Assay and Absorbance Reading:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 27°C, protected from light.
-
After incubation, add 100 µL of MTT solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the this compound concentration.
-
Determine the half-maximal inhibitory concentration (IC50) value by performing a non-linear regression analysis using appropriate software (e.g., GraphPad Prism).
Data Presentation
Table 1: Cytotoxicity of this compound on Sf9 Insect Cells
| This compound Concentration (µg/mL) | % Cell Viability (24h) ± SD | % Cell Viability (48h) ± SD |
| Vehicle Control (0) | 100 ± 4.5 | 100 ± 5.2 |
| 0.1 | 98.2 ± 3.8 | 95.1 ± 4.9 |
| 1 | 85.7 ± 5.1 | 78.4 ± 6.3 |
| 10 | 52.3 ± 4.9 | 45.6 ± 5.8 |
| 50 | 21.5 ± 3.2 | 15.8 ± 2.9 |
| 100 | 8.9 ± 2.1 | 5.4 ± 1.7 |
| IC50 (µg/mL) | Calculated Value | Calculated Value |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on experimental conditions.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound cytotoxicity testing.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Caption: Hypothetical pathway of this compound-induced apoptosis.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate. |
| Low absorbance readings in control wells | Low cell number, poor cell health, contamination. | Ensure cells are in the logarithmic growth phase. Check for contamination. Optimize cell seeding density. |
| This compound precipitation in media | Low solubility of the compound. | Decrease the final concentration of this compound. Increase the final DMSO concentration slightly (not exceeding cytotoxic levels). |
| No dose-dependent effect observed | Concentration range is too high or too low. This compound is not cytotoxic to the cell line. | Test a broader range of concentrations. Verify the activity of the this compound stock. |
Conclusion
This application note provides a comprehensive protocol for evaluating the cytotoxicity of this compound on insect cell lines. The MTT assay is a reliable and high-throughput method for determining cell viability and calculating IC50 values. Further investigation into the mechanism of action, such as the induction of apoptosis, will provide a more complete understanding of this compound's insecticidal properties at the cellular level. The provided workflows and hypothetical signaling pathway serve as a foundation for researchers to design and execute their studies on this promising bio-insecticide candidate.
References
- 1. Aspergillus ochraceus: Metabolites, Bioactivities, Biosynthesis, and Biotechnological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of this compound, an insecticidal metabolite of Aspergillus ochraceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The Secondary Metabolites and Biosynthetic Diversity From Aspergillus ochraceus - PMC [pmc.ncbi.nlm.nih.gov]
Field Application Techniques for Aspochracin-Based Biopesticides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspochracin (B153754) is a cyclotripeptide metabolite produced by the fungus Aspergillus ochraceus. It has demonstrated notable insecticidal properties, inducing paralysis in various insect species.[1] As a naturally derived compound, this compound presents a promising avenue for the development of effective and potentially more environmentally benign biopesticides. The key to its insecticidal activity lies in its molecular structure, specifically the triene side chain, as its saturation leads to a complete loss of bioactivity.[2]
These application notes provide a comprehensive guide for the field application of this compound-based biopesticides, drawing from established principles of microbial pest control and the available data on this compound. The protocols outlined below are intended to serve as a foundational framework for researchers and professionals in the development and evaluation of this compound formulations for agricultural use.
Data Summary
The following tables summarize the currently available quantitative data on this compound's insecticidal activity. It is important to note that research is ongoing, and the spectrum of activity and optimal application parameters are still under investigation.
Table 1: Insecticidal Spectrum and Efficacy of this compound
| Target Insect | Developmental Stage | Method of Administration | Minimum Effective Concentration | Observed Effect |
| Silkworm (Bombyx mori) | Larvae | Injection | 17 µg/g | Paralysis |
| Fall Webworm (Hyphantria cunea) | Larvae | Injection | 17 µg/g | Paralysis |
Data on other insect species, application methods (e.g., contact, ingestion), and LC50/LD50 values are not yet extensively available in published literature.
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Aspergillus ochraceus
This protocol is adapted from methods used for the extraction of other metabolites from Aspergillus species.[3][4][5]
1. Fungal Culture:
- Inoculate Aspergillus ochraceus on a suitable sterile solid-state fermentation medium (e.g., rice, wheat bran) or in a liquid broth.
- Incubate at 25-30°C for 14-21 days to allow for sufficient mycelial growth and metabolite production.
2. Extraction:
- Harvest the fungal culture and mycelium.
- Perform a solvent extraction using an organic solvent such as ethyl acetate (B1210297) or chloroform-methanol.
- Repeat the extraction process three times to ensure maximum yield.
- Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator.
3. Purification:
- Subject the crude extract to column chromatography using silica (B1680970) gel.
- Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the different components.
- Monitor the fractions using thin-layer chromatography (TLC) to identify those containing this compound.
- Pool the this compound-containing fractions and further purify using techniques such as preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.
Protocol 2: Formulation of an this compound-Based Biopesticide
The formulation is critical for protecting the active ingredient from environmental degradation and ensuring effective delivery to the target pest. An oil-based formulation is often suitable for fungal metabolites.
1. Materials:
- Purified this compound
- Carrier Oil (e.g., mineral oil, vegetable oil)
- Emulsifier (e.g., Tween 80, Triton X-100)
- UV Protectant (e.g., lignin, carbon-based materials)
- Sticker/Adjuvant (to improve adherence to foliage)
2. Procedure:
- Dissolve the purified this compound in a small amount of a suitable organic solvent.
- Add the this compound solution to the carrier oil and mix thoroughly.
- Incorporate the emulsifier, UV protectant, and sticker into the oil mixture.
- Homogenize the mixture to create a stable oil dispersion (OD) formulation.
- Store the formulation in a cool, dark place to maintain stability.
Protocol 3: Field Efficacy Trial for this compound Biopesticide
1. Experimental Design:
- Select a suitable field site with a known population of the target insect pest.
- Design a randomized complete block design with a minimum of four replicates for each treatment.
- Treatments should include:
- Untreated Control
- Vehicle Control (formulation without this compound)
- This compound Biopesticide (at various concentrations)
- Positive Control (a commercial standard insecticide)
2. Application:
- Calibrate spray equipment to ensure uniform coverage.
- Apply the treatments as a foliar spray, ensuring thorough coverage of the plant surfaces where the target pest is active.
- Record environmental conditions (temperature, humidity, wind speed) at the time of application. The efficacy of microbial biopesticides can be influenced by these factors.[6][7][8][9]
3. Data Collection:
- Assess the pest population (e.g., number of larvae per plant) before and at regular intervals after treatment (e.g., 24, 48, 72 hours, and 7 days).
- Record any phytotoxicity symptoms on the treated plants.
- Collect data on crop yield and quality at harvest.
4. Data Analysis:
- Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the efficacy of the this compound biopesticide compared to the controls.
- Calculate the percentage of pest reduction for each treatment.
Signaling Pathways and Workflows
The precise molecular target of this compound is not yet fully elucidated; however, its induction of paralysis suggests a neurotoxic mode of action. The following diagram illustrates a generalized workflow for the development and application of an this compound-based biopesticide.
The following diagram depicts a hypothetical signaling pathway for a neurotoxin inducing paralysis, which may be analogous to the mode of action of this compound.
Conclusion
This compound holds significant potential as a bio-insecticide. The protocols and information provided herein offer a starting point for the systematic development and evaluation of this compound-based biopesticides. Further research is critically needed to elucidate its precise mode of action, expand the knowledge of its insecticidal spectrum, and optimize formulations and field application strategies for sustainable pest management.
References
- 1. Aspergillus ochraceus: Metabolites, Bioactivities, Biosynthesis, and Biotechnological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Secondary Metabolites and Biosynthetic Diversity From Aspergillus ochraceus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medium-Scale Production and Purification of Ochratoxin A, a Metabolite of Aspergillus ochraceus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medium-scale production and purification of ochratoxin A, a metabolite of Aspergillus ochraceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Temperature and Relative Humidity on the Insecticidal Efficacy of Metarhizium anisopliae against Larvae of Ephestia kuehniella (Lepidoptera: Pyralidae) on Wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Temperature and Relative Humidity on Growth of Aspergillus and Penicillium spp. and Biocontrol Activity of Pseudomonas protegens AS15 against Aflatoxigenic Aspergillus flavus in Stored Rice Grains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of temperature and humidity on pathogenicity of native Beauveria bassiana isolate against Musca domestica L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Aspochracin Production in Aspergillus ochraceus Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of aspochracin (B153754) from Aspergillus ochraceus cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
A1: this compound is a cyclotripeptide, a type of non-ribosomal peptide, produced by the fungus Aspergillus ochraceus. It is composed of N-methyl-l-alanine, N-methyl-l-valine, and l-ornithine, with an octatrienoic acid side chain.[1] this compound has garnered interest due to its insecticidal properties.[1] Like other secondary metabolites from Aspergillus species, it is part of a diverse group of compounds with potential applications in medicine and agriculture.[2][3][4]
Q2: What are the general culture conditions for Aspergillus ochraceus growth?
A2: Aspergillus ochraceus is a versatile fungus that can be cultivated on various media. While specific conditions for optimal this compound production are not extensively documented, general culture parameters can be derived from studies on other secondary metabolites like ochratoxin A. The fungus is typically grown at temperatures between 25-30°C.[5][6][7] Common liquid culture media include Potato Dextrose Broth (PDB) and Yeast Extract Sucrose (B13894) (YES) broth.[5][6] Solid-state fermentation on substrates like wheat or rice has also been shown to support high yields of other secondary metabolites.
Q3: How is this compound biosynthesized?
A3: this compound is a non-ribosomal peptide, meaning it is synthesized by large, multi-domain enzymes called Non-Ribosomal Peptide Synthetases (NRPSs) rather than by ribosomes.[8][9] These NRPSs activate and link the constituent amino acids in a specific sequence. The biosynthesis of such secondary metabolites is often encoded by a cluster of genes (Biosynthetic Gene Cluster or BGC) that includes the NRPS genes and genes for tailoring enzymes, such as those responsible for the addition of the fatty acid side chain.[2][10] While the specific BGC for this compound in A. ochraceus is not yet fully characterized in the available literature, understanding the general mechanism of NRPSs is key to manipulating its production.
Troubleshooting Guide
This guide addresses common issues encountered during Aspergillus ochraceus fermentation for this compound production.
| Problem | Potential Causes | Troubleshooting Steps |
| Low or No this compound Yield | Inappropriate culture medium composition. | - Optimize Carbon Source: Test different carbon sources (e.g., glucose, sucrose, maltose) and concentrations. High sucrose concentrations (e.g., 16-32%) have been shown to affect the production of other secondary metabolites.[11] - Optimize Nitrogen Source: Experiment with various nitrogen sources (e.g., yeast extract, peptone, ammonium (B1175870) salts) and C:N ratios. - Trace Element Limitation: Ensure the medium contains essential trace elements, as they can be critical for both growth and secondary metabolism.[12] |
| Suboptimal physical parameters (pH, temperature, aeration). | - pH Control: Monitor and control the pH of the culture medium. The optimal pH for secondary metabolite production may differ from the optimal pH for fungal growth. For some Aspergillus species, a lower pH (around 4.0-5.5) can favor toxin production.[13][14] - Temperature Optimization: While growth occurs over a broader range, secondary metabolite production is often optimal within a narrower temperature window (e.g., 25-30°C).[7][13] - Aeration and Agitation: Vary the shaking speed in liquid cultures to assess the impact of aeration. Insufficient or excessive aeration can inhibit secondary metabolite production. | |
| Strain degradation or variation. | - Use Fresh Cultures: Initiate experiments from fresh spore suspensions or mycelial stocks. Repeated subculturing can lead to a decline in secondary metabolite production. - Strain Screening: If possible, screen different isolates of A. ochraceus, as secondary metabolite production can be highly variable between strains.[5][6] | |
| Inconsistent this compound Yields | Variability in inoculum preparation. | - Standardize Inoculum: Use a consistent method for inoculum preparation, ensuring a uniform spore concentration or mycelial mass in each fermentation batch. - Spore Viability: Check the viability of the spores used for inoculation. |
| Fluctuations in culture conditions. | - Monitor and Control: Tightly control all fermentation parameters (temperature, pH, agitation) throughout the experiment. | |
| Poor Fungal Growth | Inadequate nutrient availability. | - Review Medium Composition: Ensure the culture medium provides all essential macro- and micronutrients for fungal growth. |
| Presence of inhibitory substances. | - Check Water and Reagent Quality: Use high-purity water and reagents to avoid introducing inhibitory contaminants. | |
| Unsuitable pH or temperature. | - Adjust Initial pH: Set the initial pH of the medium to a level that supports germination and initial growth (typically around 5.5-6.5). - Incubate at Optimal Growth Temperature: Ensure the incubator is maintaining the correct temperature for fungal growth (around 25-30°C). |
Experimental Protocols
Protocol 1: General Liquid Fermentation for this compound Production
-
Inoculum Preparation:
-
Grow A. ochraceus on a solid medium like Potato Dextrose Agar (PDA) at 25°C for 7-10 days until sporulation is observed.
-
Harvest spores by flooding the plate with a sterile solution of 0.01% Tween 80 and gently scraping the surface with a sterile loop.
-
Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^6 spores/mL).
-
-
Fermentation:
-
Prepare the desired liquid fermentation medium (e.g., Yeast Extract Sucrose - YES broth). A common composition is 2% yeast extract and 15% sucrose.[5]
-
Dispense the medium into Erlenmeyer flasks (e.g., 50 mL in a 250 mL flask).
-
Autoclave the flasks and allow them to cool to room temperature.
-
Inoculate each flask with the prepared spore suspension.
-
Incubate the flasks on a rotary shaker (e.g., 150-200 rpm) at 25-30°C for the desired fermentation period (e.g., 7-14 days).
-
-
Extraction and Analysis:
-
Separate the mycelium from the culture broth by filtration.
-
Extract the culture filtrate with an appropriate organic solvent (e.g., ethyl acetate).
-
Concentrate the organic extract under reduced pressure.
-
Analyze the extract for the presence and quantity of this compound using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Protocol 2: Solid-State Fermentation (SSF)
-
Substrate Preparation:
-
Use a solid substrate such as shredded wheat or rice.
-
Add a specific amount of water to achieve the desired moisture content and autoclave.
-
-
Inoculation and Incubation:
-
Inoculate the sterile, cooled substrate with a spore suspension of A. ochraceus.
-
Incubate the culture under controlled temperature and humidity for an extended period (e.g., 14 days).
-
-
Extraction and Analysis:
-
Extract the entire solid culture with a suitable solvent.
-
Filter and process the extract as described for liquid fermentation.
-
Data Presentation
Table 1: Influence of Culture Parameters on Secondary Metabolite Production in Aspergillus spp.
| Parameter | Condition | Effect on Growth | Effect on Secondary Metabolite Yield | Reference(s) |
| Temperature | 25-30°C | Optimal | Generally Optimal | [7][13] |
| < 20°C or > 35°C | Reduced | Significantly Reduced | [7][13] | |
| pH | 4.0 - 6.5 | Tolerated | Can be Favorable | [13][14] |
| > 7.0 | Variable | Often Reduced | [14] | |
| Carbon Source | Sucrose | Good | Often supports high yields | [11] |
| Glucose | Good | Variable, can be repressive at high concentrations | ||
| Nitrogen Source | Yeast Extract | Excellent | Often supports high yields | [11] |
| Peptone | Good | Good | ||
| Aeration | Moderate Agitation | Good | Generally Favorable | |
| Static Culture | Reduced | Can sometimes trigger specific pathways | [5] |
Note: This table is a generalized summary based on studies of various secondary metabolites in Aspergillus species, as specific quantitative data for this compound optimization is limited.
Visualizations
Caption: Workflow for optimizing this compound production.
Caption: Decision tree for troubleshooting low yield.
Caption: Simplified model of this compound biosynthesis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The Secondary Metabolites and Biosynthetic Diversity From Aspergillus ochraceus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aspergillus ochraceus: Metabolites, Bioactivities, Biosynthesis, and Biotechnological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ochratoxin Production by the Aspergillus ochraceus Group and Aspergillus alliaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ochratoxin production by the Aspergillus ochraceus group and Aspergillus alliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production of Ochratoxins in Different Cereal Products by Aspergillus ochraceus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nonribosomal peptide synthesis in Aspergillus fumigatus and other fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Comparative Genomic Analysis of Ochratoxin A Biosynthetic Cluster in Producing Fungi: New Evidence of a Cyclase Gene Involvement [frontiersin.org]
- 11. Production of ochratoxin A by Aspergillus ochraceus in a semisynthetic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Conditions for Production of Ochratoxin A by Aspergillus Species in a Synthetic Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of temperature, water activity, and pH on growth and production of ochratoxin A by Aspergillus niger and Aspergillus carbonarius from Brazilian grapes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhanced Aspochracin Biosynthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on enhancing the biosynthesis of Aspochracin from Aspergillus ochraceus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
A1: this compound is a cyclotripeptide nonribosomal peptide produced by the fungus Aspergillus ochraceus. It is composed of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine, with an octatrienoic acid side chain. Its significant insecticidal activity makes it a compound of interest for the development of novel biopesticides.
Q2: What are the typical basal media for cultivating Aspergillus ochraceus?
A2: Common basal media for Aspergillus ochraceus cultivation include Potato Dextrose Broth (PDB) and Yeast Extract-Sucrose (YES) broth.[1] While these media support fungal growth, they may not be optimal for this compound production, which often requires specific nutritional cues.
Q3: How can I shift the metabolic output of Aspergillus ochraceus towards this compound production?
A3: The "One Strain, Many Compounds" (OSMAC) approach is key. By systematically altering the media composition—such as carbon and nitrogen sources, precursor amino acids, and trace elements—it is possible to influence the expression of specific biosynthetic gene clusters. To enhance this compound production, a focus on providing its constituent amino acids is a primary strategy.
Q4: Are there known precursor molecules that can be added to the medium to enhance this compound yield?
A4: Yes, since this compound is a nonribosomal peptide, the direct supplementation of its constituent amino acids—L-alanine, L-valine, and L-ornithine—into the culture medium is a highly recommended strategy to potentially boost production. The fungus may also require specific precursors for the octatrienoic acid side chain, which is derived from fatty acid metabolism.
Q5: What are the general fermentation parameters for Aspergillus ochraceus?
A5: Aspergillus ochraceus is typically cultured at temperatures between 25-30°C with agitation (around 150-200 rpm) for submerged liquid fermentations. The pH of the medium is also a critical parameter, often maintained between 5.0 and 7.0 for optimal growth and secondary metabolite production.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no this compound production, but good fungal growth. | 1. The biosynthetic gene cluster for this compound is silent under the current culture conditions.2. The medium lacks specific precursors for this compound biosynthesis.3. The fermentation parameters (pH, temperature, aeration) are not optimal for secondary metabolism. | 1. Implement the OSMAC approach by testing a variety of carbon and nitrogen sources (see Table 1).2. Supplement the medium with L-alanine, L-valine, and L-ornithine (see Table 2 for suggested concentrations).3. Optimize fermentation parameters such as pH, temperature, and agitation speed. |
| Inconsistent this compound yields between batches. | 1. Variability in the inoculum preparation (spore concentration, age).2. Inconsistent quality of media components.3. Fluctuations in fermentation conditions. | 1. Standardize the inoculum preparation protocol, ensuring a consistent spore count and age.2. Use high-purity, certified media components from a reliable supplier.3. Calibrate and monitor all fermentation equipment (bioreactors, shakers, incubators) regularly. |
| Difficulty in extracting and detecting this compound. | 1. Inefficient extraction solvent.2. Degradation of the compound during extraction.3. Low sensitivity of the analytical method. | 1. Test a range of organic solvents for extraction, such as ethyl acetate (B1210297) or butanol.2. Perform extraction at low temperatures and minimize exposure to light and extreme pH.3. Optimize your HPLC or LC-MS method for the detection of cyclotripeptides. Use a known standard if available. |
| High production of other secondary metabolites (e.g., Ochratoxin A) instead of this compound. | 1. The culture conditions are favoring the biosynthesis of other compounds.2. The specific strain of Aspergillus ochraceus may be a high producer of other metabolites. | 1. Modify the media composition significantly. For example, if you are using a rich medium like YES broth, try a minimal medium supplemented with this compound precursors.2. Consider strain improvement through mutagenesis or genetic engineering to downregulate competing biosynthetic pathways. |
Data Presentation
Table 1: Effect of Carbon and Nitrogen Sources on this compound Production (Hypothetical Data)
| Carbon Source (30 g/L) | Nitrogen Source (5 g/L) | Biomass (g/L) | This compound Titer (mg/L) |
| Glucose | Peptone | 15.2 | 25.6 |
| Sucrose | Yeast Extract | 18.5 | 15.3 |
| Fructose | Ammonium Sulfate | 12.8 | 8.1 |
| Maltose | Sodium Nitrate | 16.1 | 32.4 |
| Glucose | L-Proline | 14.9 | 45.8 |
This table illustrates how changing carbon and nitrogen sources can influence both fungal growth (biomass) and the production of the target compound, this compound. The hypothetical data suggests that a combination of glucose and L-proline may be favorable.
Table 2: Effect of Precursor Amino Acid Supplementation on this compound Production (Hypothetical Data)
| Supplementation | Concentration (g/L) | Biomass (g/L) | This compound Titer (mg/L) |
| Control (Basal Medium) | 0 | 14.9 | 45.8 |
| L-Alanine | 1 | 15.1 | 62.3 |
| L-Valine | 1 | 15.0 | 75.1 |
| L-Ornithine | 1 | 14.8 | 68.9 |
| L-Alanine + L-Valine + L-Ornithine | 1 of each | 15.3 | 112.7 |
This table demonstrates the potential impact of supplementing the culture medium with the constituent amino acids of this compound. The hypothetical results indicate a significant synergistic effect when all three precursors are added.
Experimental Protocols
Protocol 1: Media Preparation for Enhanced this compound Biosynthesis
Basal Medium Composition (per liter):
-
Glucose: 30 g
-
L-Proline: 5 g
-
KH₂PO₄: 1 g
-
MgSO₄·7H₂O: 0.5 g
-
FeSO₄·7H₂O: 0.01 g
-
Trace Element Solution: 1 ml
Trace Element Solution (per 100 ml):
-
ZnSO₄·7H₂O: 0.5 g
-
CuSO₄·5H₂O: 0.05 g
-
MnSO₄·H₂O: 0.05 g
Precursor Supplementation (add to basal medium):
-
L-Alanine: 1 g/L
-
L-Valine: 1 g/L
-
L-Ornithine: 1 g/L
Preparation Steps:
-
Dissolve all basal medium components, except for the precursor amino acids, in 900 ml of distilled water.
-
Adjust the pH to 6.0 using 1M HCl or 1M NaOH.
-
Bring the volume to 1 liter with distilled water.
-
Autoclave at 121°C for 15 minutes.
-
Prepare a concentrated stock solution of the precursor amino acids, filter-sterilize it, and add it to the cooled sterile medium.
Protocol 2: Fermentation and Extraction of this compound
-
Inoculation: Inoculate 100 ml of the optimized medium in a 500 ml Erlenmeyer flask with a spore suspension of Aspergillus ochraceus to a final concentration of 1 x 10⁶ spores/ml.
-
Incubation: Incubate the flasks at 28°C on a rotary shaker at 180 rpm for 7-10 days.
-
Harvesting: After the incubation period, separate the mycelium from the culture broth by filtration.
-
Extraction:
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Pool the organic extracts and evaporate to dryness under reduced pressure.
-
Re-dissolve the dried extract in a small volume of methanol (B129727) for analysis.
-
-
Quantification: Analyze the extract for this compound content using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Mandatory Visualizations
Caption: Hypothesized biosynthetic pathway of this compound.
Caption: Experimental workflow for this compound production.
References
Reducing epimerization during Aspochracin synthesis
Welcome to the technical support center for Aspochracin synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges related to stereochemical integrity during the synthesis of this compound and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a fungal secondary metabolite known for its insecticidal properties. It is a cyclic tripeptide with an octatrienoic acid side chain.[1] The core peptide structure consists of N-methyl L-valine, N-methyl L-alanine, and L-ornithine residues.[1] The presence of N-methylated amino acids and multiple chiral centers makes it a challenging synthetic target, particularly concerning the preservation of stereochemistry.
Q2: What is epimerization and why is it a significant problem in this compound synthesis?
Epimerization is a chemical process where one stereocenter of a molecule inverts, converting a molecule into its epimer (a diastereomer that differs in configuration at only one stereocenter).[2][3][4] In peptide synthesis, this typically occurs at the α-carbon of an amino acid during the activation and coupling steps.[4][5] This is a critical issue in this compound synthesis because:
-
Biological Activity: The biological function of peptides is highly dependent on their specific three-dimensional conformation.[2] Even a single epimerization event can drastically alter the molecule's shape and reduce or eliminate its desired biological activity.[2]
-
Purification Challenges: Epimers are diastereomers with very similar physical and chemical properties, making them extremely difficult to separate using standard chromatographic techniques.[2][3][4]
-
N-Methylated Residues: this compound contains N-methylated amino acids, which are known to be particularly susceptible to epimerization during synthesis.[2][6]
Q3: Which steps in the synthesis are most prone to epimerization?
Epimerization primarily occurs during the activation of the carboxylic acid group of an N-protected amino acid for coupling with the amino group of another. The most common mechanism involves the formation of a 5(4H)-oxazolone intermediate. The hydrogen on the α-carbon of the oxazolone (B7731731) is acidic and can be abstracted by a base, leading to a loss of stereochemical information. Direct enolization via proton abstraction from the activated carboxylic acid is another potential pathway, especially under basic conditions.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, focusing on the detection and reduction of epimers.
Issue 1: HPLC/LC-MS analysis shows a significant peak corresponding to the diastereomeric (epimerized) product.
-
Question: My final product or intermediate peptide fragment shows a doublet or a shoulder on the main peak in the chromatogram. How can I confirm this is an epimer and how do I reduce it?
-
Answer:
-
Confirmation: The first step is to confirm that the impurity is indeed an epimer. This can often be done by synthesizing the epimer intentionally (e.g., using the D-amino acid) and comparing its retention time. Advanced analytical techniques like chiral chromatography or Marfey's method can also be used for unambiguous stereochemical assignment.[7]
-
Troubleshooting Strategy: The presence of a significant epimer peak points to suboptimal coupling conditions. The primary factors to investigate are the coupling reagent, base, solvent, and temperature. Refer to the decision workflow below to systematically address the issue.
-
// Invisible nodes for better layout {rank=same; Start;} {rank=same; Coupling_Reagent;} {rank=same; Base;} {rank=same; Temperature;} {rank=same; Solvent;} {rank=same; End;} } dot Caption: A logical workflow for troubleshooting and reducing epimerization.
Issue 2: Epimerization is particularly high when coupling an N-methylated amino acid.
-
Question: I am observing over 10% epimerization at the N-methyl-Val or N-methyl-Ala residue. What are the best practices for these specific couplings?
-
Answer: Coupling N-methylated amino acids is notoriously difficult and prone to epimerization.[2][6]
-
Recommended Reagents: Uronium/aminium-based reagents are generally more successful than carbodiimides for these couplings. HATU, in particular, is a highly efficient coupling reagent for both solution and solid-phase reactions involving N-methyl amino acids.[6] COMU is another excellent choice, offering high coupling efficiency with a reduced risk of epimerization compared to HATU.[8][9] Phosphonium reagents like PyAOP have also been shown to be highly effective.[10]
-
Base Selection: The choice of base is critical. A weaker, non-nucleophilic base should be used. N,N-Diisopropylethylamine (DIPEA) is commonly used, but if epimerization is still an issue, switching to a weaker base like N-methylmorpholine (NMM) or a sterically hindered base like 2,4,6-trimethylpyridine (B116444) (sym-collidine) is recommended.[6][11]
-
Additive Strategy: The simultaneous use of 1-hydroxybenzotriazole (B26582) (HOBt) and Cu(II) salts (like CuCl₂) with carbodiimide (B86325) coupling reagents has been shown to suppress epimerization to less than 0.1%, even when coupling N-methyl amino acids.[12]
-
Quantitative Data Summary
The selection of coupling reagents and additives significantly impacts the degree of epimerization. The following table summarizes the performance of various common reagents.
| Coupling Reagent/Additive Combination | Typical Base | Relative Coupling Speed | Epimerization Risk | Key Considerations |
| Carbodiimides | ||||
| DCC or DIC / HOBt | NMM | Moderate | Low to Moderate | HOBt is an essential additive to minimize racemization.[6][10] |
| DIC / HOAt | NMM/DIPEA | Fast | Low | HOAt is generally more effective at suppressing epimerization than HOBt.[6] |
| EDC / HOBt / CuCl₂ | NMM | Moderate | Very Low | The addition of CuCl₂ can dramatically suppress epimerization, especially for N-methyl residues.[12] |
| Uronium/Aminium Salts | ||||
| HBTU / HOBt | DIPEA | Fast | Low to Moderate | A classic reagent, but can be outperformed by newer options. |
| HATU / HOAt | DIPEA/Collidine | Very Fast | Very Low | Highly effective for difficult couplings, including N-methylated amino acids.[6][10][11] |
| COMU | DIPEA | Very Fast | Very Low | Considered one of the most efficient reagents with minimal epimerization risk.[8][9] Byproducts are water-soluble, aiding purification.[9] |
| Phosphonium Salts | ||||
| PyBOP | DIPEA | Fast | Low | A reliable reagent for both solution and solid-phase synthesis. |
| PyAOP | DIPEA | Very Fast | Very Low | Particularly effective for coupling N-protected N-methyl amino acids.[10] |
Key Experimental Protocol
Protocol: Epimerization-Suppressed Coupling of an N-Protected Amino Acid
This protocol provides a generalized method for coupling an amino acid (e.g., Fmoc-N-Me-Val-OH) to a peptide chain, designed to minimize epimerization.
-
Reagent Preparation:
-
Dissolve the N-terminal deprotected peptide-resin or amino-component (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
In a separate vessel, dissolve the N-protected amino acid (e.g., Fmoc-N-Me-Val-OH) (1.5 eq) and an additive such as OxymaPure or HOAt (1.5 eq) in anhydrous DMF.
-
Prepare a solution of the coupling reagent (e.g., COMU or DIC) (1.5 eq) in anhydrous DMF.
-
Prepare a solution of the base (e.g., DIPEA) (3.0 eq) in anhydrous DMF.
-
-
Reaction Setup (Pre-activation Method):
-
Cool the solution of the N-protected amino acid and additive to 0°C in an ice bath under an inert atmosphere (Nitrogen or Argon).
-
Add the coupling reagent solution to the cooled amino acid/additive mixture. Allow the activation to proceed for 5-10 minutes at 0°C.
-
Add the activated amino acid mixture to the vessel containing the deprotected peptide.
-
Slowly add the base (DIPEA) to the reaction mixture while maintaining the temperature at 0°C.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature.
-
Monitor the reaction progress using a qualitative test (e.g., Kaiser test for primary amines or chloranil (B122849) test for secondary amines). The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the resin (if on solid phase) and wash thoroughly with DMF, Dichloromethane (DCM), and Methanol.
-
For solution-phase synthesis, quench the reaction and perform standard aqueous work-up and extraction, followed by chromatographic purification.
-
-
Analysis:
-
Cleave a small sample of the peptide from the resin (if applicable).
-
Analyze the crude product by reverse-phase HPLC (RP-HPLC) to determine the diastereomeric ratio and assess the level of epimerization.
-
Visualization of Key Concepts
References
- 1. Aspergillus ochraceus: Metabolites, Bioactivities, Biosynthesis, and Biotechnological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epimerisation in Peptide Synthesis [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. mdpi.com [mdpi.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. Epimerization of peptide nucleic acids analogs during solid-phase synthesis: optimization of the coupling conditions for increasing the optical purity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Photostability of Aspochracin Formulations
Welcome to the technical support center for Aspochracin formulations. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address photostability challenges. While specific public data on this compound photostability is limited, the guidance herein is based on established principles of peptide and small molecule photochemistry, formulation science, and international regulatory guidelines.
Frequently Asked Questions (FAQs)
FAQ 1: My this compound formulation shows potency loss over time. How can I confirm if photodegradation is the cause?
Answer:
To determine if light exposure is causing the degradation of your this compound formulation, you must conduct a controlled photostability study. The most widely accepted framework for this is the ICH Q1B guideline.[1][2][3] This involves exposing your formulation to standardized light conditions while keeping a control sample in the dark and monitoring for changes.
A significant difference in degradation between the light-exposed sample and the dark control strongly indicates photosensitivity. The overall process involves sample preparation, controlled light exposure, and analysis.[3]
Caption: Workflow for a confirmatory photostability study based on ICH Q1B guidelines.
Experimental Protocol: Confirmatory Photostability Study
This protocol outlines the steps for conducting a photostability study according to ICH Q1B guidelines.[2][4]
-
Sample Preparation:
-
Prepare a sufficient quantity of one batch of the this compound formulation.
-
Divide the batch into at least two groups: "Exposed" and "Dark Control."
-
Package the "Exposed" samples in chemically inert, transparent containers.
-
Completely wrap the "Dark Control" samples in aluminum foil to protect them from light.
-
If testing packaging, place additional samples in their immediate and marketing packs.[2]
-
-
Exposure Conditions:
-
Place all samples (Exposed and Dark Control) side-by-side in a calibrated photostability chamber.
-
The light source should conform to ICH Q1B options (e.g., a Xenon lamp or a combination of cool white fluorescent and near-UV lamps).[2][5]
-
Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[2]
-
Maintain a constant temperature and humidity throughout the study to minimize thermal degradation.
-
-
Analysis:
-
At predetermined time points (e.g., 0, 6, 12, 24 hours of exposure), withdraw samples from both groups.
-
Use a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the remaining concentration of this compound.[6]
-
Characterize any significant degradation products using techniques like LC-MS to aid in understanding the degradation pathway.[7]
-
Assess physical properties such as appearance, color, and pH.
-
-
Evaluation:
-
Compare the results from the "Exposed" samples to the "Dark Control." If the loss of potency or increase in degradants is significantly greater in the exposed samples, the formulation is considered photolabile.
-
FAQ 2: What are the potential chemical mechanisms behind this compound photodegradation?
Answer:
This compound is a cyclotripeptide containing an N-octa-2,4,6-trienoyl side chain.[8] This structure presents several potential sites for photodegradation. While direct photolysis can occur, degradation is often accelerated by photosensitizers (including some excipients or impurities) that generate reactive oxygen species (ROS).[9][10]
Potential degradation pathways include:
-
Photo-oxidation: The conjugated triene system in the side chain is a strong chromophore that can absorb UV light, making it susceptible to oxidation. Aromatic amino acid residues, if present in similar molecules, are also known sites for photo-oxidation.[11][12]
-
Isomerization: The double bonds in the triene side chain can undergo cis-trans isomerization upon light absorption, potentially altering the molecule's conformation and biological activity.
-
Peptide Backbone Cleavage: High-energy UV radiation can lead to the cleavage of peptide bonds, although this is generally less common than side-chain modifications.
Caption: Potential photodegradation pathways for a photosensitive molecule like this compound.
FAQ 3: What formulation strategies and excipients can enhance the photostability of this compound?
Answer:
Several strategies can be employed to protect this compound from photodegradation. These can be broadly categorized as using photoprotective excipients, advanced formulation technologies, and appropriate packaging.
Table 1: Summary of Photostabilization Strategies
| Strategy Category | Mechanism of Action | Examples |
| UV Absorbers | Competitively absorb incident UV radiation, converting it into harmless thermal energy. | Benzophenones, Cinnamates, Titanium Dioxide (for topical/suspension forms).[13] |
| Antioxidants / Free Radical Scavengers | Inhibit photo-oxidation by neutralizing reactive oxygen species (ROS) or free radicals generated during light exposure. | Ascorbic Acid (Vitamin C), Butylated Hydroxytoluene (BHT), Sodium Metabisulfite. |
| Quenchers | Deactivate the excited state of the photosensitive molecule, returning it to the ground state before it can degrade. | Carotenoids (e.g., Beta-carotene), certain amino acids. |
| Complexation Agents | Encapsulate the photosensitive part of the molecule, shielding it from light. | Cyclodextrins (e.g., HP-β-CD) can form inclusion complexes.[14] |
| Advanced Formulations | Entrap the drug within a matrix or vesicle, physically protecting it from light. | Liposomes, Niosomes, Nanoparticles (e.g., PLGA microparticles).[12][14] |
| Opaque/Amber Packaging | Block the transmission of harmful wavelengths of light to the formulation. | Amber glass vials/bottles, Opaque plastic containers, Aluminum foil overwrap.[13] |
FAQ 4: How do I select the most suitable photostabilizer for my this compound formulation?
Answer:
Selecting the right stabilizer requires a systematic approach. The choice depends on the formulation type (e.g., aqueous, organic, solid), the identified degradation mechanism, and excipient compatibility. A decision tree can guide this process.
Caption: Decision tree for selecting a photostabilization strategy for this compound.
Experimental Protocol: Screening Photostabilizers
-
Preparation: Prepare several small, identical batches of your this compound formulation.
-
Control: No stabilizer added.
-
Test Groups: Add a different type or concentration of a selected stabilizer to each batch (e.g., Batch A + 0.1% Ascorbic Acid; Batch B + 0.05% BHT; Batch C + 1% HP-β-CD).
-
-
Exposure: Place aliquots of all batches in transparent vials inside a photostability chamber. Keep dark controls for each batch.
-
Analysis: Expose all samples to a fixed, aggressive light dose (e.g., 24 hours under ICH conditions).
-
Evaluation: Assay all samples for remaining this compound. Calculate the percent degradation for each.
Table 2: Illustrative Data from a Stabilizer Screening Study
| Formulation Batch | Stabilizer Added | % this compound Remaining (Dark Control) | % this compound Remaining (Light Exposed) | % Photodegradation |
| 1 (Control) | None | 99.5% | 65.2% | 34.3% |
| 2 | 0.1% Ascorbic Acid | 99.3% | 88.7% | 10.6% |
| 3 | 0.05% BHT | 99.6% | 75.4% | 24.2% |
| 4 | 1% HP-β-CD | 99.4% | 92.1% | 7.3% |
Note: Data is for illustrative purposes only.
Based on this hypothetical data, both Ascorbic Acid and HP-β-CD show significant photoprotective effects, with HP-β-CD being the most effective.
FAQ 5: Which analytical methods are best for monitoring this compound and its photodegradants?
Answer:
A stability-indicating analytical method is crucial. This is a validated quantitative method that can accurately measure the active ingredient without interference from degradants, excipients, or impurities.
Table 3: Recommended Analytical Methods for Photostability Studies
| Method | Purpose | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Primary Method for Quantification. To measure the concentration of this compound accurately over time.[6] | The method must be validated for specificity to prove it can separate this compound from all potential photodegradants. Use a diode-array detector (DAD) to check for peak purity. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Identification of Degradants. To determine the chemical structure of the molecules formed during degradation.[7] | Essential for understanding the degradation pathway. This knowledge helps in selecting the most appropriate stabilization strategy. |
| Visual Inspection | Physical Changes. To observe changes in color, clarity (for solutions), or physical appearance. | A simple but critical test. Photodegradation often leads to discoloration (e.g., yellowing). |
| pH Measurement | Chemical Environment. To monitor changes in the acidity or alkalinity of liquid formulations. | Degradation can sometimes produce acidic or basic byproducts, altering the pH and potentially accelerating further degradation. |
References
- 1. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. jordilabs.com [jordilabs.com]
- 4. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 5. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview of Conventional and Emerging Analytical Methods for the Determination of Mycotoxins [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Secondary Metabolites and Biosynthetic Diversity From Aspergillus ochraceus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of excipients and package components in the photostability of liquid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Photochemical and Structural Studies on Cyclic Peptide Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photodegradation - Wikipedia [en.wikipedia.org]
- 14. Light-sensitive drugs in topical formulations: stability indicating methods and photostabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Aspochracin Production for Field Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the production of aspochracin (B153754) for field trials. This compound, a cyclotripeptide with insecticidal properties produced by the fungus Aspergillus ochraceus, is a promising candidate for development as a bio-insecticide.[1] This guide offers detailed experimental protocols, data presentation in structured tables, and visualizations to address common challenges encountered during the fermentation, purification, and scale-up processes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its biosynthetic origin?
A1: this compound is a nonribosomal peptide, a type of secondary metabolite, produced by the fungus Aspergillus ochraceus.[1][2] Its structure consists of N-methyl-L-valine, N-methyl-L-alanine, and L-ornithine residues, along with an octatrienoic acid side chain.[1] Like other fungal nonribosomal peptides, it is synthesized by a large, multi-domain enzyme complex known as a nonribosomal peptide synthetase (NRPS).[3][4][5][6][7][8][9] While the specific NRPS gene cluster for this compound has not been fully characterized, it is understood that these enzymes activate and link amino acid precursors in an assembly-line fashion.[7][8]
Q2: What are the major challenges in scaling up this compound production?
A2: Scaling up fungal fermentations from laboratory to pilot or commercial scale presents several challenges.[10] These include maintaining process consistency in terms of temperature, pH, dissolved oxygen, and agitation, which can significantly impact fungal morphology and metabolite production.[10][11][12] Oxygen transfer can become limited in larger bioreactors with viscous fungal cultures.[13] Additionally, ensuring the purity and stability of the product during downstream processing and preventing contamination are critical hurdles.[14][15]
Q3: How can I optimize the fermentation medium for enhanced this compound yield?
Troubleshooting Guide
Fermentation Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low this compound Yield | Suboptimal media composition. | Conduct media optimization studies using techniques like one-factor-at-a-time or Response Surface Methodology (RSM) to determine the best carbon and nitrogen sources and their concentrations.[16][17][18] |
| Inadequate aeration or agitation. | Optimize agitation and aeration rates to ensure sufficient dissolved oxygen levels without causing excessive shear stress on the fungal mycelia.[11][12][13][22] Monitor fungal morphology, as pellet formation can impact productivity.[11] | |
| Incorrect pH or temperature. | Determine the optimal pH and temperature for this compound production through small-scale fermentation trials. Maintain these parameters throughout the fermentation process using automated control systems in the bioreactor.[10] | |
| Inconsistent Batch-to-Batch Production | Variability in inoculum quality. | Standardize inoculum preparation by controlling spore concentration, age, and viability.[23] |
| Fluctuations in fermentation parameters. | Ensure tight control over key parameters like pH, temperature, and dissolved oxygen using calibrated probes and automated control loops.[10] | |
| Contamination | Non-sterile equipment, media, or inoculum. | Implement and validate strict sterilization protocols for the bioreactor, media, and all transfer lines.[14][15] Check for leaks in seals and O-rings.[14] |
| Poor aseptic technique during sampling or inoculation. | Use aseptic techniques for all manipulations. Inoculate through a sterile port rather than opening the vessel.[14] |
Downstream Processing Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Recovery of this compound | Inefficient extraction from the fermentation broth. | Optimize the solvent system and extraction parameters (e.g., pH, temperature, contact time) for maximal this compound recovery. |
| Degradation of this compound during processing. | Investigate the stability of this compound under different pH and temperature conditions to identify and avoid harsh treatments. | |
| Low Purity of Final Product | Ineffective chromatographic separation. | Screen different chromatography resins (e.g., reverse-phase, ion-exchange) and optimize the mobile phase composition and gradient to improve the separation of this compound from impurities. |
| Presence of co-eluting impurities. | Employ multi-step purification strategies, combining different chromatographic techniques based on different separation principles (e.g., hydrophobicity, charge, size). |
Experimental Protocols
Submerged Fermentation of Aspergillus ochraceus for this compound Production
This protocol outlines a general procedure for the submerged fermentation of Aspergillus ochraceus to produce this compound. Optimization of specific parameters is recommended for maximizing yield.
a. Inoculum Preparation:
-
Grow Aspergillus ochraceus on Potato Dextrose Agar (PDA) plates at 28°C for 7-10 days until sporulation is observed.
-
Harvest spores by adding sterile 0.1% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.
-
Determine the spore concentration using a hemocytometer.
-
Inoculate a seed culture medium (e.g., Potato Dextrose Broth) with a final spore concentration of 1 x 10^6 spores/mL.[24]
-
Incubate the seed culture at 28°C on a rotary shaker at 150-200 rpm for 48-72 hours.
b. Fermentation in Bioreactor:
-
Sterilize the production medium in the bioreactor. A suitable basal medium could be Malt Extract Broth or a synthetic medium that can be optimized.[25]
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Maintain the fermentation parameters at their optimal setpoints. Based on general fungal fermentations, initial parameters to test could be:
-
Temperature: 28°C
-
pH: 5.5 - 6.5 (controlled with automated addition of acid/base)
-
Agitation: 150 - 250 rpm (optimize based on fungal morphology and dissolved oxygen)[11]
-
Aeration: 1.0 vvm (volume of air per volume of medium per minute)
-
-
Monitor the fermentation by periodically taking samples to measure biomass, substrate consumption, and this compound concentration.
-
Harvest the fermentation broth when this compound production reaches its maximum, typically in the stationary phase.
Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for developing an HPLC method for this compound quantification. Method development and validation are essential.
a. Sample Preparation:
-
Centrifuge a sample of the fermentation broth to separate the mycelium from the supernatant.
-
Extract the supernatant with an equal volume of a suitable organic solvent such as ethyl acetate (B1210297) or a mixture of methanol (B129727) and dichloromethane.[26]
-
Evaporate the organic solvent to dryness under reduced pressure.
-
Reconstitute the dried extract in a known volume of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before HPLC analysis.
b. HPLC Conditions (starting point for method development):
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[27]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.[27]
-
Detection: UV detector at a wavelength determined by a UV scan of a purified this compound standard.
-
Quantification: Create a standard curve using a purified and quantified this compound standard.
Downstream Processing for this compound Purification
This protocol outlines a general multi-step process for the purification of this compound from the fermentation broth.
a. Solid-Liquid Separation:
-
Separate the fungal biomass from the fermentation broth using filtration or centrifugation.
b. Liquid-Liquid Extraction:
-
Extract the cell-free supernatant with a suitable water-immiscible organic solvent (e.g., ethyl acetate) to partition the this compound into the organic phase.
c. Concentration:
-
Concentrate the organic extract under reduced pressure using a rotary evaporator.
d. Chromatographic Purification:
-
Silica (B1680970) Gel Chromatography: As a first step, use silica gel column chromatography with a gradient of a non-polar and a polar solvent (e.g., hexane (B92381) and ethyl acetate) to fractionate the crude extract.
-
Reverse-Phase Chromatography: Further purify the this compound-containing fractions using preparative reverse-phase HPLC with a C18 column and a water/acetonitrile or water/methanol gradient.
e. Final Polishing:
-
If necessary, a final purification step such as size-exclusion chromatography can be used to remove any remaining impurities.
-
The purity of the final product should be assessed by analytical HPLC.
Visualizations
Caption: Fermentation Troubleshooting Workflow.
Caption: this compound Production Scale-Up Logic.
References
- 1. Aspergillus ochraceus: Metabolites, Bioactivities, Biosynthesis, and Biotechnological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Secondary Metabolites and Biosynthetic Diversity From Aspergillus ochraceus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonribosomal peptide synthetase genes pesL and pes1 are essential for Fumigaclavine C production in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A survey of nonribosomal peptide synthetase (NRPS) genes in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phylogenomic analysis of non-ribosomal peptide synthetases in the genus Aspergillus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | How to improve the production of peptidyl compounds in filamentous fungi [frontiersin.org]
- 9. Engineering the biosynthesis of fungal nonribosomal peptides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 10. Confidently scaling-up microbial fermentation: Overcoming common challenges | INFORS HT [infors-ht.com]
- 11. Effect of agitation speed on the morphology of Aspergillus niger HFD5A-1 hyphae and its pectinase production in submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. dialnet.unirioja.es [dialnet.unirioja.es]
- 14. How to troubleshoot bioreactor contamination | INFORS HT [infors-ht.com]
- 15. Handling fermenters and troubleshooting | PPTX [slideshare.net]
- 16. taylorfrancis.com [taylorfrancis.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Response surface methodology-based optimization of Inonotus hispidus’ liquid fermentation medium and evaluation of its exopolysaccharide activities [frontiersin.org]
- 20. Response Surface Methodology for Optimization of Media Components for Production of Lipase from Bacillus subtilis KUBT4 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 24. biorxiv.org [biorxiv.org]
- 25. Frontiers | Comprehensive Secondary Metabolite Profiling Toward Delineating the Solid and Submerged-State Fermentation of Aspergillus oryzae KCCM 12698 [frontiersin.org]
- 26. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Validation & Comparative
Aspochracin: A Comparative Analysis of its Efficacy Against Other Leading Mycoinsecticides
For Immediate Release
[City, State] – [Date] – In the ever-evolving landscape of pest management, the demand for effective and environmentally conscious solutions has led to a surge in research on mycoinsecticides. Among these, aspochracin (B153754), a secondary metabolite of the fungus Aspergillus ochraceus, has demonstrated notable insecticidal properties. This guide provides a comprehensive comparison of the efficacy of this compound with other prominent mycoinsecticides, namely Beauveria bassiana, Metarhizium anisopliae, and Cordyceps fumosorosea, supported by available experimental data. This document is intended for researchers, scientists, and drug development professionals in the field of pest control.
Executive Summary
This compound exhibits insecticidal activity, primarily causing paralysis and mortality in lepidopteran larvae. However, a significant gap exists in publicly available, standardized quantitative data (e.g., LC50 values from contact or oral toxicity assays) for this compound, making direct, robust comparisons with other mycoinsecticides challenging. In contrast, extensive research has quantified the efficacy of Beauveria bassiana, Metarhizium anisopliae, and Cordyceps fumosorosea against a wide range of insect pests. These fungi typically infect their hosts through cuticular penetration and produce a cocktail of insecticidal toxins. While this compound presents a potentially targeted mode of action, further research is required to establish its comparative efficacy and potential as a commercial mycoinsecticide.
This compound: Profile and Efficacy
This compound is a cyclotripeptide metabolite produced by the fungus Aspergillus ochraceus.[1] Its insecticidal properties were first identified in the late 1960s.
Experimental Data on this compound Efficacy
Initial studies demonstrated that this compound is lethal to the larvae of the silkworm (Bombyx mori) and the fall webworm (Hyphantria cunea) when administered via injection. A minimal concentration of 17 µg/g was found to cause paralysis and subsequent death in silkworm larvae.[2] Furthermore, this compound exhibited contact toxicity to first instar larvae and eggs of the silkworm when applied using a dipping method.[3] A critical structural feature for its bioactivity is the presence of a conjugated triene in its side chain; hydrogenation of this structure leads to a complete loss of insecticidal activity.[2][3]
Despite these initial findings, there is a conspicuous absence of publicly available LC50 (lethal concentration, 50%) or LD50 (lethal dose, 50%) values from standardized contact or oral toxicity bioassays for this compound against a range of insect pests. This lack of data hinders a direct quantitative comparison with other mycoinsecticides.
Mode of Action
The observed paralysis in insects treated with this compound strongly suggests a neurotoxic mode of action, potentially targeting the neuromuscular junction.[2] However, the specific molecular target and the precise signaling pathways disrupted by this compound in insects have yet to be elucidated.
Comparative Mycoinsecticides: Efficacy and Mode of Action
In contrast to this compound, several other mycoinsecticides have been extensively studied and commercialized. These entomopathogenic fungi represent the current benchmark for commercially available fungal-based pest control.
Beauveria bassiana
Beauveria bassiana is a widely used mycoinsecticide with a broad host range. It infects insects upon contact, with conidia adhering to the cuticle, germinating, and penetrating the host's body. The fungus then proliferates in the hemolymph, producing various toxins that lead to insect death.
Metarhizium anisopliae
Similar to B. bassiana, Metarhizium anisopliae is a soil-dwelling fungus that acts as a contact insecticide. It is effective against a variety of insect pests. Upon penetration of the cuticle, it produces a range of insecticidal secondary metabolites, including destruxins.
Cordyceps fumosorosea
Cordyceps fumosorosea (formerly known as Isaria fumosorosea) is another entomopathogenic fungus with a broad host range. It infects insects via cuticular penetration and produces several insecticidal compounds.
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data on the efficacy of Beauveria bassiana, Metarhizium anisopliae, and Cordyceps fumosorosea against various insect pests. The absence of comparable data for this compound is a notable limitation.
Table 1: Efficacy of Beauveria bassiana Against Various Insect Pests
| Target Pest | Life Stage | LC50 / EC50 | Exposure Time | Reference |
| Spodoptera frugiperda | 1st Instar Larvae | 97.42% mortality at 1x10⁹ conidia/ml | 10 days | [4] |
| Tetranychus urticae | Adults | 3.3 x 10⁶ conidia/mL | - | [5] |
| Lycorma delicatula | Nymphs | 90-93% mortality | 14 days | [6] |
| Lycorma delicatula | Adults | 82-99% mortality | 14 days | [6] |
| Argas persicus | Adults | 5 x 10⁹ conidia/mL | - |
Table 2: Efficacy of Metarhizium anisopliae Against Various Insect Pests
| Target Pest | Life Stage | LC50 / EC50 | Exposure Time | Reference |
| Spodoptera frugiperda | 1st Instar Larvae | 61.33% mortality at 1x10⁹ conidia/ml | 10 days | [4] |
| Aphis fabae | Adults & Nymphs | 84.2% mortality (Metarril product) | - | [7] |
| Dermacentor albipictus | Larvae | 74-99% control | - | [3] |
| Argas persicus | Adults | 3 x 10¹¹ conidia/mL | - |
Table 3: Efficacy of Cordyceps fumosorosea Against Various Insect Pests
| Target Pest | Life Stage | LC50 / EC50 | Exposure Time | Reference |
| Aphis craccivora | 1st Instar Nymphs | 46.35 µg/mL | 3 days | [2] |
| Bemisia tabaci | 1st Instar Nymphs | 62.67 µg/mL | 3 days | [2] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of efficacy studies.
This compound Bioassay Protocols (as described in historical literature)
-
Injection Method (Bombyx mori and Hyphantria cunea):
-
Dipping Method (Bombyx mori eggs and 1st Instar Larvae):
General Mycoinsecticide Bioassay Protocol (Contact Toxicity)
A standardized protocol for evaluating the efficacy of mycoinsecticides like Beauveria bassiana, Metarhizium anisopliae, and Cordyceps fumosorosea typically involves the following steps:
-
Fungal Spore Suspension Preparation: Conidia are harvested from fungal cultures and suspended in a sterile aqueous solution containing a surfactant (e.g., Tween 80) to ensure even dispersal. The concentration of spores (conidia/mL) is determined using a hemocytometer.
-
Insect Treatment: Test insects are exposed to the fungal suspension through various methods such as dipping, spraying, or application to a substrate they will come in contact with.
-
Incubation: Treated insects are maintained under controlled conditions of temperature and humidity optimal for fungal germination and infection.
-
Mortality Assessment: Mortality is recorded at regular intervals.
-
Confirmation of Mycosis: Dead insects are often surface-sterilized and placed in a humid chamber to encourage the outgrowth of the fungus, confirming that mortality was due to the mycoinsecticide.
-
Data Analysis: Mortality data is used to calculate LC50 or LT50 (lethal time, 50%) values.
Signaling Pathways and Mode of Action
This compound
As previously mentioned, the exact signaling pathway targeted by this compound is unknown. The induction of paralysis suggests interference with neuronal signaling, potentially at the level of neurotransmitter release or receptor binding at the neuromuscular junction.
Other Mycoinsecticides
The mode of action of entomopathogenic fungi is a multi-step process:
Caption: General mode of action for entomopathogenic fungi.
Insect immune systems have evolved to recognize and combat fungal infections through signaling pathways such as the Toll and Imd pathways. These pathways lead to the production of antimicrobial peptides that can inhibit fungal growth. The success of a mycoinsecticide depends on its ability to overcome these host defenses.
Caption: Simplified insect immune response to fungal infection.
Conclusion and Future Directions
This compound demonstrates clear insecticidal potential, particularly against lepidopteran pests. However, the lack of standardized efficacy data makes it difficult to position it relative to established mycoinsecticides like Beauveria bassiana, Metarhizium anisopliae, and Cordyceps fumosorosea.
For future research and development, the following are critical:
-
Standardized Bioassays: Conducting rigorous contact and oral toxicity bioassays of this compound against a panel of economically important insect pests to determine LC50 and LD50 values.
-
Mode of Action Studies: Elucidating the specific molecular target and signaling pathways affected by this compound to understand its mechanism of action and potential for resistance development.
-
Formulation Development: Investigating stable and effective formulations of this compound to enhance its field performance and shelf-life.
A deeper understanding of this compound's efficacy and mode of action will be essential to unlock its potential as a valuable tool in integrated pest management strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. (PDF) this compound, a New Insecticidal Metabolite [research.amanote.com]
- 3. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanism of Action of Cycloxaprid, An Oxabridged cis-Nitromethylene Neonicotinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of this compound, an insecticidal metabolite of Aspergillus ochraceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cales.arizona.edu [cales.arizona.edu]
- 7. The Secondary Metabolites and Biosynthetic Diversity From Aspergillus ochraceus - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanisms: A Comparative Guide to the Mode of Action of Aspochracin and Beauvericin
A detailed examination of the molecular interactions and cellular consequences of two fungal metabolites, Aspochracin and Beauvericin, reveals a significant disparity in our current understanding of their modes of action. While Beauvericin has been the subject of extensive research, elucidating its intricate signaling pathways, the precise molecular mechanisms of this compound remain largely uncharted territory.
This guide provides a comprehensive comparison based on available scientific literature, presenting a deep dive into the well-documented activities of Beauvericin and summarizing the current, more limited knowledge of this compound. This information is intended for researchers, scientists, and professionals in drug development to inform future research and potential applications.
Beauvericin: An Ionophoric Agent Triggering Cell Death
Beauvericin, a cyclic hexadepsipeptide produced by various fungi, including Beauveria bassiana and several Fusarium species, is a well-characterized mycotoxin with a broad range of biological activities, including insecticidal, antimicrobial, and cytotoxic effects.[1] Its primary mode of action is attributed to its ionophoric properties, specifically its ability to form complexes with and transport cations across biological membranes, leading to a disruption of cellular ion homeostasis.[2]
A critical aspect of Beauvericin's activity is its ability to increase the intracellular concentration of calcium ions (Ca²⁺) by facilitating their influx from the extracellular environment.[3][4] This surge in cytosolic Ca²⁺ acts as a key signaling event, triggering a cascade of downstream effects that ultimately lead to programmed cell death, or apoptosis.[5][6]
Several key signaling pathways are implicated in Beauvericin-induced apoptosis:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Beauvericin has been shown to modulate the MAPK signaling cascade, a crucial pathway involved in regulating cell proliferation, differentiation, and apoptosis.[3]
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammatory and immune responses, is also influenced by Beauvericin.[3]
-
PI3K/AKT Pathway: Beauvericin can inhibit the PI3K/AKT signaling pathway, which is essential for cell survival and proliferation.[7]
-
Toll-Like Receptor 4 (TLR4) Signaling: Recent studies suggest that Beauvericin can also activate the TLR4 signaling pathway, indicating a potential role in modulating the innate immune response.[8][9]
The culmination of these signaling events leads to mitochondrial dysfunction, the release of pro-apoptotic factors, and the activation of caspases, the executive enzymes of apoptosis.[5]
Quantitative Data on Beauvericin's Cytotoxicity
The cytotoxic effects of Beauvericin have been evaluated across various cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values.
| Cell Line | Cell Type | Exposure Time (h) | IC₅₀ (µM) | Reference |
| H22 | Murine Hepatoma | 12, 24, 36 | Not specified, but shows strong antiproliferative activity at 0-20 µM | [7] |
| Turkey peripheral mononuclear cells | Immune cells | 72 | Induces apoptosis at 50 µM | [7] |
| NG108-15 | Neuronal cells | Not specified | 4 (for L-type Ca²⁺ current inhibition) | [7] |
| Immature dendritic cells | Immune cells | Not specified | 1.0 | [7] |
| Mature dendritic cells | Immune cells | Not specified | 2.9 | [7] |
| Macrophages | Immune cells | Not specified | 2.5 | [7] |
| SH-SY5Y | Human Neuroblastoma | 24 | 12 | [10] |
| SH-SY5Y | Human Neuroblastoma | 48 | 3.25 | [10] |
Experimental Protocols
Cell Viability Assay (MTT Assay) for Beauvericin Cytotoxicity:
To determine the cytotoxic effects of Beauvericin, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is commonly employed. The protocol, as described for SH-SY5Y cells, is as follows:
-
Cell Seeding: SH-SY5Y cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then exposed to various concentrations of Beauvericin for specific durations (e.g., 24 and 48 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for a few hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells. The IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined from the dose-response curve.[10]
Signaling Pathway of Beauvericin
References
- 1. Light Signaling Regulates Aspergillus niger Biofilm Formation by Affecting Melanin and Extracellular Polysaccharide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The Secondary Metabolites and Biosynthetic Diversity From Aspergillus ochraceus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucose and HODEs regulate Aspergillus ochraceus quorum sensing through the GprC-AcyA pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Marine-derived fungi from the genus Aspergillus (Ascomycota) and their anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium signaling pathway is involved in non-CYP51 azole resistance in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Psychrophilin E, a new cyclotripeptide, from co-fermentation of two marine alga-derived fungi of the genus Aspergillus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (PDF) this compound, a New Insecticidal Metabolite [research.amanote.com]
- 10. Design, synthesis and insecticidal activity and mechanism research of Chasmanthinine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Aspochracin and Synthetic Pyrethroids for Insecticidal Efficacy
For Immediate Release
[City, State] – [Date] – In the ongoing search for effective and specific insect control agents, researchers are exploring a wide array of natural and synthetic compounds. This guide provides a detailed comparison of the insecticidal efficacy of aspochracin (B153754), a mycotoxin with insecticidal properties, and synthetic pyrethroids, a widely used class of chemical insecticides. This document is intended for researchers, scientists, and professionals in drug development, offering an objective analysis supported by available experimental data.
Executive Summary
This compound, a cyclotripeptide metabolite produced by the fungus Aspergillus ochraceus, has demonstrated insecticidal activity, primarily causing paralysis in larval insects. Its mode of action is hypothesized to be distinct from that of synthetic pyrethroids, which are potent modulators of voltage-gated sodium channels in the insect nervous system. While synthetic pyrethroids have a long history of broad-spectrum efficacy and are well-characterized, issues of insect resistance and off-target effects are prevalent. This compound and similar fungal metabolites represent a potential alternative with a different mode of action, which could be valuable in resistance management strategies. However, quantitative efficacy data for this compound is limited, hindering a direct and comprehensive comparison.
Data Presentation: Efficacy and Toxicity
Quantitative data on the efficacy of this compound is scarce in publicly available literature, making a direct comparison with the extensive data on synthetic pyrethroids challenging. The following tables summarize the available data to provide a comparative overview.
Table 1: Comparative Efficacy of this compound and a Representative Synthetic Pyrethroid (Cypermethrin) against Lepidopteran Larvae
| Compound | Insect Species | Bioassay Method | Efficacy Metric | Value | Citation(s) |
| This compound | Silkworm (Bombyx mori) | Injection | Minimal Effective Concentration | 17 µg/g | [1] |
| Cypermethrin (B145020) | Tobacco budworm (Heliothis virescens) | Topical Application | LD50 | 0.05 µg/g |
Note: The comparison is indirect due to different bioassay methods and insect species. The minimal effective concentration for this compound represents the lowest dose causing paralysis, while the LD50 for cypermethrin is the dose required to kill 50% of the test population.
Table 2: General Toxicological Profile
| Feature | This compound | Synthetic Pyrethroids | Citation(s) |
| Source | Fungal metabolite (Aspergillus ochraceus) | Synthetic chemicals | [2] |
| Chemical Class | Cyclotripeptide | Pyrethroid esters | [2][3] |
| Primary Mode of Action | Proposed: Nicotinic Acetylcholine (B1216132) Receptor (nAChR) antagonist | Voltage-gated sodium channel modulator | [4][5] |
| Spectrum of Activity | Appears to be narrow, primarily documented against lepidopteran larvae. | Broad-spectrum against a wide range of insect pests. | [3][4] |
| Key Effects on Insects | Paralysis | Hyper-excitation, paralysis, death | [1][6] |
| Resistance | Not documented | Widespread in many insect populations.[4] | [4] |
Mode of Action and Signaling Pathways
The distinct mechanisms of action of this compound and synthetic pyrethroids are crucial for understanding their potential applications and for managing insecticide resistance.
Synthetic Pyrethroids: Targeting Voltage-Gated Sodium Channels
Synthetic pyrethroids exert their insecticidal effect by binding to voltage-gated sodium channels in the insect's nervous system.[5] This binding modifies the channel's gating kinetics, holding them in an open state for an extended period.[5] The continuous influx of sodium ions leads to repetitive nerve discharges, causing hyper-excitation, paralysis, and eventual death of the insect.[6]
Caption: Signaling pathway of synthetic pyrethroid neurotoxicity.
This compound: A Potential Nicotinic Acetylcholine Receptor Antagonist
While the exact molecular target of this compound has not been definitively identified, studies on similar fungal metabolites, such as asperparaline, suggest a mode of action distinct from pyrethroids. Asperparaline has been shown to be a potent and selective blocker of insect nicotinic acetylcholine receptors (nAChRs).[4] These receptors are crucial for fast synaptic transmission in the insect central nervous system. By blocking nAChRs, these compounds prevent the binding of the neurotransmitter acetylcholine, thereby inhibiting nerve signal transmission and leading to paralysis.
Caption: Proposed signaling pathway for this compound's insecticidal action.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings.
This compound Injection Bioassay (as described for Silkworm Larvae)
This protocol is based on the methodology used to determine the insecticidal activity of this compound on Bombyx mori larvae.
-
Preparation of this compound Solution: this compound is dissolved in a suitable solvent (e.g., ethanol (B145695) or acetone) to create a stock solution. Serial dilutions are then made to obtain a range of desired concentrations.
-
Insect Rearing: Silkworm larvae are reared under controlled conditions of temperature, humidity, and diet until they reach the desired instar for testing.
-
Injection: A precise volume of the this compound solution is drawn into a microsyringe. The larva is immobilized, and the needle is carefully inserted into the larval body cavity (hemocoel). The solution is then injected.
-
Observation: Following injection, the larvae are placed in a clean environment with access to food and water. They are observed at regular intervals for signs of toxicity, such as paralysis, cessation of feeding, and mortality.
-
Data Analysis: The minimal effective concentration required to induce paralysis is determined. For a more quantitative measure, a dose-response curve can be generated to calculate an LD50 value.
Caption: Experimental workflow for this compound injection bioassay.
Synthetic Pyrethroid Topical Application Bioassay (General Protocol)
This is a standard method for determining the contact toxicity of insecticides.
-
Insecticide Preparation: The synthetic pyrethroid is dissolved in a volatile solvent, typically acetone, to prepare a stock solution. A series of dilutions are made to establish a range of concentrations.
-
Insect Selection: Uniformly sized and aged adult insects or larvae are selected for the assay.
-
Topical Application: A micro-applicator is used to apply a precise droplet (usually 1 µl) of the insecticide solution to a specific location on the insect's body, often the dorsal thorax.
-
Post-Treatment: The treated insects are transferred to clean containers with access to food and water and held under controlled environmental conditions.
-
Mortality Assessment: Mortality is recorded at specified time points, typically after 24, 48, and 72 hours. An insect is considered dead if it is unable to make a coordinated movement when prodded.
-
Data Analysis: The dose-response data is subjected to probit analysis to determine the LD50 (the lethal dose required to kill 50% of the test population).
Conclusion
Synthetic pyrethroids are highly effective, broad-spectrum insecticides with a well-understood mode of action targeting voltage-gated sodium channels.[4][5] However, the widespread development of resistance necessitates the discovery of novel insecticides with different molecular targets.[4] this compound, a fungal metabolite, demonstrates insecticidal properties, likely through the antagonism of nicotinic acetylcholine receptors, a different mechanism from pyrethroids.[1][4] This suggests that this compound and similar compounds could be valuable tools in insecticide resistance management programs.
A significant gap in the current knowledge is the lack of robust, quantitative efficacy data for this compound against a range of economically important insect pests using standardized bioassay methods. Further research is required to fully elucidate its spectrum of activity, potency (LC50/LD50 values), and safety profile for non-target organisms. Such data will be critical in assessing the true potential of this compound as a viable alternative or supplement to conventional synthetic insecticides.
References
- 1. journalijpss.com [journalijpss.com]
- 2. researchgate.net [researchgate.net]
- 3. Aspergillus ochraceus: Metabolites, Bioactivities, Biosynthesis, and Biotechnological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial and Plant Derived Low Risk Pesticides Having Nematocidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of this compound, an insecticidal metabolite of Aspergillus ochraceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Synergistic Potential of Aspochracin: A Comparative Guide for Biopesticide Development
For Researchers, Scientists, and Drug Development Professionals
Aspochracin (B153754), a cyclotripeptide mycotoxin produced by the fungus Aspergillus ochraceus, has demonstrated notable insecticidal properties, inducing paralysis in various larval insects upon injection[1]. While research into the synergistic effects of this compound with other biopesticides is still in its nascent stages, understanding its potential for combination therapies is crucial for developing novel and effective pest management strategies. This guide provides a comparative analysis of the potential synergistic effects of this compound, drawing parallels from other peptide-based biopesticides and mycotoxins. It also outlines experimental protocols for evaluating such synergies and explores the underlying signaling pathways that could be targeted.
Understanding Synergy in Biopesticides
Synergy occurs when the combined effect of two or more agents is greater than the sum of their individual effects. In the context of biopesticides, this can lead to enhanced efficacy, reduced application rates, and a broader spectrum of activity. The interaction between two compounds can be synergistic, additive (the combined effect is equal to the sum of individual effects), or antagonistic (the combined effect is less than the sum of individual effects).
Potential Synergistic Combinations with this compound
While direct experimental data on this compound synergy is limited, its classification as a peptide-like mycotoxin allows for informed hypotheses on potential synergistic partners. The primary modes of action for insecticidal mycotoxins and peptide-based biopesticides often involve neurotoxicity or disruption of the insect's physical barriers and internal systems.
Potential Synergistic Partners and Their Rationale:
| Biopesticide Class | Potential Mechanism of Synergy with this compound |
| Chitin (B13524) Synthesis Inhibitors | This compound's potential neurotoxic effects could be complemented by agents that weaken the insect's primary physical defense, the chitinous cuticle. This could facilitate the penetration of this compound and lead to a more rapid onset of paralysis and mortality. |
| Entomopathogenic Fungi (e.g., Beauveria bassiana, Metarhizium anisopliae) | These fungi infect insects by penetrating the cuticle[2][3][4]. A sub-lethal dose of this compound could weaken the insect's immune response or induce stress, making it more susceptible to fungal infection. |
| Bacillus thuringiensis (Bt) toxins | Bt toxins act on the insect midgut, creating pores and disrupting digestion. This compound, if it has neurotoxic targets accessible via the hemolymph, could act synergistically with Bt by creating a multi-pronged attack on different physiological systems. |
| Botanical Insecticides (e.g., Azadirachtin (B1665905), Pyrethrins) | Azadirachtin is known to affect the insect midgut[5][6][7]. Combining this with the potential neurotoxic effects of this compound could lead to a faster and more comprehensive disruption of insect physiology. Pyrethrins are fast-acting neurotoxins that target sodium channels[8]; their combination with a peptide-like toxin acting on a different neurological target could result in a potent synergistic effect. |
| Other Peptide-Based Biopesticides | Combining peptide-based biopesticides with different modes of action can be a powerful strategy[9][10][11][12][13]. For instance, a peptide that disrupts the midgut epithelium could facilitate the entry of a neurotoxic peptide like this compound into the hemocoel. |
Experimental Protocols for Assessing Synergy
The evaluation of synergistic interactions is a critical step in the development of combination biopesticides. The following are standard methodologies that can be adapted for testing the synergistic effects of this compound.
Checkerboard Assay
The checkerboard assay is a widely used in vitro method to assess the interactions between two antimicrobial or insecticidal agents[11][14][15][16][17][18].
Methodology:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and the other test biopesticide at known concentrations.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial dilutions of this compound horizontally and the second biopesticide vertically. This creates a matrix of wells with varying concentrations of both agents.
-
Inoculation: Add a standardized number of target insect larvae or cells to each well. Include control wells with each agent alone and a no-treatment control.
-
Incubation: Incubate the plates under controlled conditions (temperature, humidity, photoperiod) appropriate for the target insect.
-
Assessment: After a predetermined period, assess the mortality or inhibition of growth in each well.
-
Calculation of Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated to quantify the interaction.
-
FIC of Agent A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Agent B = (MIC of B in combination) / (MIC of B alone)
-
FIC Index (FICI) = FIC of Agent A + FIC of Agent B
-
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Time-Kill Curve Analysis
This method provides a dynamic assessment of the interaction between two agents over time.
Methodology:
-
Preparation of Cultures: Prepare cultures of the target insect larvae.
-
Treatment: Expose the larvae to sub-lethal concentrations of this compound alone, the second biopesticide alone, and the combination of both. Include an untreated control.
-
Sampling: At various time points (e.g., 0, 4, 8, 12, 24 hours), take samples from each treatment group.
-
Viability Assessment: Determine the number of viable larvae at each time point.
-
Data Analysis: Plot the log10 of the number of viable larvae versus time. Synergy is indicated by a significant increase in the rate and extent of killing in the combination treatment compared to the most active single agent.
Visualizing Experimental and Biological Pathways
To better understand the processes involved in synergy assessment and the potential biological targets, the following diagrams are provided.
Caption: Workflow for assessing biopesticide synergy using the checkerboard assay.
Potential Signaling Pathways for Synergistic Targeting
The insect's innate immune system and cuticle integrity are critical for defense against pathogens. Targeting these systems could be a key strategy for synergistic biopesticide combinations.
The Insect Immune Response and Cuticle Barrier
The insect cuticle is the first line of defense against entomopathogenic fungi and other pathogens[3][19]. It is a complex structure composed of chitin and proteins. The insect's innate immune system, including pathways like the Toll signaling pathway, is activated upon recognition of pathogen-associated molecular patterns[20]. Mycotoxins can be detoxified by insect metabolic enzymes such as cytochrome P450s[21][22][23][24].
A synergistic approach could involve an agent that disrupts the cuticle, allowing easier access for a second agent that targets the immune system or has a neurotoxic effect. Alternatively, an inhibitor of detoxification enzymes could enhance the potency of a mycotoxin like this compound.
Caption: Potential targets for synergistic biopesticide action on insect defenses.
Conclusion
While direct evidence for the synergistic effects of this compound is currently lacking, its chemical nature as a cyclotripeptide and its insecticidal activity suggest significant potential for use in combination with other biopesticides. By targeting multiple physiological systems, such as the nervous system, the cuticle, and the midgut, synergistic combinations can lead to more robust and sustainable pest control solutions. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to explore and validate the synergistic potential of this compound and other novel biopesticides. Further research in this area is essential for the development of next-generation integrated pest management programs.
References
- 1. Aspergillus ochraceus: Metabolites, Bioactivities, Biosynthesis, and Biotechnological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Action on the Surface: Entomopathogenic Fungi versus the Insect Cuticle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The effect of azadirachtin on the midgut histology of the locusts, Schistocerca gregaria and Locusta migratoria. (1993) | M. Nasiruddin | 104 Citations [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aminoacidfertilizer.com [aminoacidfertilizer.com]
- 10. researchgate.net [researchgate.net]
- 11. Synergistic effects of short peptides and antibiotics against bacterial and fungal strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NAE Website - Peptides as a New Class of Biopesticide [nae.edu]
- 13. Peptide-Based Biopesticides [research.unipd.it]
- 14. benchchem.com [benchchem.com]
- 15. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Role of cuticular genes in the insect antimicrobial immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 20. embopress.org [embopress.org]
- 21. researchgate.net [researchgate.net]
- 22. edepot.wur.nl [edepot.wur.nl]
- 23. researchgate.net [researchgate.net]
- 24. Mycotoxin Metabolism by Edible Insects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Aspochracin
For researchers, scientists, and drug development professionals, the safe handling and disposal of bioactive compounds like Aspochracin are paramount to ensuring a secure laboratory environment and preventing environmental contamination. This compound, a cyclic peptide mycotoxin produced by the fungus Aspergillus ochraceus, requires specific disposal protocols due to its potential biological activity. This guide provides essential, step-by-step procedures for the proper inactivation and disposal of this compound waste, building on established protocols for mycotoxins and peptide toxins.
Immediate Safety and Handling Protocols
Before commencing any disposal procedure, it is crucial to adhere to standard laboratory safety practices. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for any chemicals used in the disposal process.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Wear chemical-resistant gloves, such as nitrile gloves.
-
Eye Protection: Use safety goggles or a face shield.
-
Lab Coat: A buttoned lab coat is essential to protect against skin contact.
Chemical Inactivation: The Primary Method for this compound Disposal
Chemical inactivation is the recommended method for rendering this compound biologically inactive before disposal. This process utilizes oxidizing agents to degrade the peptide structure of the mycotoxin.
Quantitative Data for Chemical Decontamination
The following table summarizes key parameters for common chemical decontamination methods applicable to mycotoxins and peptide toxins. While specific data for this compound is not available, these recommendations provide a strong basis for its effective inactivation.
| Decontamination Agent | Concentration for Use | Minimum Contact Time | Notes |
| Sodium Hypochlorite (B82951) (Bleach) | 2.5% solution with 0.25 N Sodium Hydroxide (B78521) | 4 hours | Recommended for mycotoxins like T-2.[1][2][3] This combination is highly effective for complete inactivation. |
| 1.0% solution | 30 minutes | Effective for a range of other toxins and can be used for general laboratory disinfection.[1][2] | |
| Hydrogen Peroxide | Varies by application | Varies | Can degrade peptides, but effectiveness is dependent on the peptide's amino acid composition and the presence of catalysts.[4][5][6] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the inactivation and disposal of this compound in liquid and solid forms.
Protocol 1: Disposal of Liquid this compound Waste
This protocol is for the treatment of solutions containing this compound, such as culture filtrates or chromatography fractions.
Materials:
-
Appropriate PPE (gloves, eye protection, lab coat)
-
Sodium hypochlorite solution (household bleach, typically 5-6% sodium hypochlorite)
-
Sodium hydroxide (NaOH)
-
Chemical fume hood
-
Appropriate waste container
Procedure:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Prepare the inactivation solution. For a final concentration of 2.5% sodium hypochlorite and 0.25 N NaOH, carefully mix your this compound waste with the appropriate volumes of concentrated bleach and NaOH solution. For example, to treat 100 mL of waste, add a sufficient volume of bleach and NaOH stock solution to reach the target concentrations.
-
Ensure thorough mixing of the waste and the inactivation solution.
-
Allow for sufficient contact time. Let the mixture stand for a minimum of 4 hours to ensure complete inactivation of the mycotoxin.[1][2][3]
-
Neutralize the solution (if required by your institution). After the inactivation period, the pH of the solution will be high. If necessary, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a suitable acid (e.g., hydrochloric acid) under constant stirring. This step should also be performed in a chemical fume hood.
-
Dispose of the treated waste according to your institution's and local regulations for chemical waste. Do not pour untreated or highly chlorinated solutions down the drain.
Protocol 2: Disposal of Solid this compound Waste
This protocol is for the disposal of solid waste contaminated with this compound, such as contaminated labware (pipette tips, tubes), and personal protective equipment.
Materials:
-
Appropriate PPE
-
2.5% sodium hypochlorite solution with 0.25 N NaOH
-
Autoclavable biohazard bags
-
Designated hazardous waste containers
Procedure:
-
Segregate all contaminated solid waste into a clearly labeled, leak-proof, and autoclavable biohazard bag.
-
Add the inactivation solution to the bag, ensuring all materials are thoroughly wetted. Use enough solution to saturate the waste.
-
Loosely seal the bag to allow for off-gassing and let it stand for at least 4 hours.
-
After chemical inactivation, securely seal the bag.
-
Dispose of the bag as hazardous waste through your institution's certified waste management service. Autoclaving may be a subsequent step if required by your institutional policy for biohazardous materials, but chemical inactivation should be performed first for toxins.[1]
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can effectively manage and dispose of this compound waste, ensuring the safety of personnel and compliance with environmental regulations. Always prioritize safety and consult your institution's specific guidelines.
References
- 1. Toxin Inactivation – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. uab.cat [uab.cat]
- 3. Toxin Inactivation Information | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 4. gerpac.eu [gerpac.eu]
- 5. Oxidative fragmentation of collagen and prolyl peptide by Cu(II)/H2O2. Conversion of proline residue to 2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
